Bis(ethylsulfonyl)methane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1070-92-4 |
|---|---|
Molecular Formula |
C5H12O4S2 |
Molecular Weight |
200.3 g/mol |
IUPAC Name |
1-(ethylsulfonylmethylsulfonyl)ethane |
InChI |
InChI=1S/C5H12O4S2/c1-3-10(6,7)5-11(8,9)4-2/h3-5H2,1-2H3 |
InChI Key |
BRPOLULJMDJSOG-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CS(=O)(=O)CC |
Origin of Product |
United States |
Synthetic Methodologies for Bis Ethylsulfonyl Methane
Primary Synthetic Routes to Bis(ethylsulfonyl)methane
The principal methods for preparing this compound are centered around two main approaches: the reaction of halogenated methane (B114726) precursors with sulfur nucleophiles and the oxidation of bis(ethylthio)methane (B14574).
A fundamental approach to forming the carbon-sulfur bonds in bis(alkylsulfonyl)alkanes involves the nucleophilic substitution of halides on a methane derivative. This route typically uses a dihalomethane, such as dichloromethane (B109758) or dibromomethane, as the one-carbon source.
The general reaction involves treating the dihalomethane with two equivalents of an ethyl-sulfur nucleophile. A common nucleophile for this purpose is sodium ethanesulfinate (B1267084) (CH₃CH₂SO₂Na). The reaction proceeds via a double nucleophilic substitution, where the sulfinate anion displaces both halogen atoms to form the two C-S bonds directly, yielding this compound.
Alternatively, ethanethiol (B150549) can be used as the nucleophile in the presence of a strong base, such as potassium hydroxide (B78521), to form the bis(ethylthio)methane intermediate. This intermediate must then be oxidized to afford the final this compound product. For instance, a similar synthesis for bis(cyclohexylsulfonyl)methane (B13831627) involves reacting cyclohexylthiol with methylene (B1212753) chloride in the presence of potassium hydroxide in ethanol (B145695) . This two-step approach, involving initial C-S bond formation followed by oxidation, is a frequently employed strategy in sulfone synthesis.
The most direct and widely documented method for synthesizing this compound and its analogues is the oxidation of the corresponding thioether, bis(ethylthio)methane. This method is often preferred due to the high yields and relatively clean reaction profiles.
The oxidation process requires a potent oxidizing agent to convert the divalent sulfur atoms of the thioether into the hexavalent sulfonyl groups. Hydrogen peroxide (H₂O₂) is the most commonly used oxidant for this transformation due to its effectiveness, low cost, and environmentally benign byproduct (water). The reaction is typically carried out in an acidic medium, such as acetic acid, which facilitates the oxidation process. osti.govresearchgate.net A study on the synthesis of the related compound bis(methylsulfonyl)methane (B157166) reported a yield of 82% when oxidizing bis(methylthio)methane (B156853) with hydrogen peroxide in acetic acid at 55°C for 3 hours researchgate.net. Similarly, the oxidation of bis(phenylsulfinyl)methane to its sulfonyl derivative using 30% hydrogen peroxide in methanol (B129727) or ethanol achieves yields greater than 90% within 12-24 hours at room temperature .
The oxidation proceeds in a stepwise manner, first converting the thioether to the corresponding bis(ethylsulfinyl)methane (a sulfoxide) and then further oxidizing the sulfoxide (B87167) to the final this compound (a sulfone). osti.gov Careful control of the reaction conditions, such as temperature and the stoichiometry of the oxidizing agent, is crucial to ensure complete oxidation and prevent the formation of partially oxidized intermediates.
Table 1: Oxidation Conditions for Bis(thioalkane)methane Derivatives
| Precursor | Oxidant | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Bis(methylthio)methane | Hydrogen Peroxide | Acetic Acid | 55°C | 3 h | 82% | researchgate.net |
| Bis(ethylthio)methane | Hydrogen Peroxide | Acetic Acid | - | - | - | osti.gov |
| Bis(phenylsulfinyl)methane | Hydrogen Peroxide (30%) | Methanol/Ethanol | Room Temp. | 12-24 h | >90% | |
| Bis(cyclohexylthio)methane | Hydrogen Peroxide (30%) | Ethanol/H₂O | 45-50°C | 6 h | - |
Note: Data for bis(ethylthio)methane was mentioned in the context of preparing the sulfoxide intermediate; specific yield and conditions for full oxidation to the sulfone were not detailed in the available source.
Beyond the primary routes, other synthetic strategies are being explored for the formation of sulfones. While not always documented specifically for this compound, these methods represent potential alternative pathways. One such method involves the reaction of methanesulfonyl chloride with hydrogen peroxide in the presence of a base to form bis(methylsulfonyl)peroxide, which is a related sulfonyl compound . This suggests that ethylsulfonyl chloride could potentially be used in similar reactions to access ethylsulfonyl-containing structures.
Another approach in organosulfur chemistry involves the use of sulfonyl-stabilized carbanions in alkylation reactions. Anions of bis(methylsulfonyl)methane are known to be effective nucleophiles in various chemical transformations acs.org. This reactivity could potentially be harnessed in reverse, where a suitable one-carbon electrophile is reacted with an ethylsulfonyl-containing nucleophile.
Optimization of Reaction Conditions for this compound Synthesis
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts. Key parameters that are often adjusted include the solvent system, the choice of catalyst, and the use of additives.
The choice of solvent can significantly impact the synthesis of this compound, affecting reactant solubility, reaction rates, and product isolation. In the oxidation of thioether precursors, protic solvents like acetic acid and alcohols (methanol, ethanol) are commonly employed. osti.govresearchgate.net Acetic acid not only serves as a solvent but also creates an acidic environment that can activate the hydrogen peroxide oxidant osti.govresearchgate.net. Ethanol and methanol are effective solvents for the oxidation of similar sulfoxides, leading to high yields of the corresponding sulfones .
For syntheses involving nucleophilic substitution on halogenated methanes, polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often advantageous as they can accelerate the reaction rates google.com. In the synthesis of analogous bis(indolyl)methanes, solvent choice was shown to be critical, with acetonitrile (B52724) and aqueous polyethylene (B3416737) glycol (PEG-400) systems providing superior yields compared to other solvents researchgate.net. The optimal solvent system balances reactant solubility and catalytic activity to drive the reaction to completion efficiently.
The use of catalysts and additives can enhance the rate and selectivity of synthetic routes to this compound. In the oxidation of thioethers with hydrogen peroxide, transition metal catalysts are often employed to increase the reaction's efficiency.
Sodium tungstate (B81510) (Na₂WO₄) is a well-established and effective catalyst for H₂O₂-mediated oxidations of sulfides to sulfones. For example, the synthesis of bis(cyclohexylsulfonyl)methane utilizes sodium tungstate to catalyze the oxidation of the thioether intermediate at a moderate temperature of 45–50°C . The tungstate catalyst forms a peroxotungstate species in the presence of H₂O₂, which is a more powerful oxidizing agent.
In synthetic routes that begin with a thiol and a dihalomethane, the addition of a base is essential. A strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is required to deprotonate the thiol, forming a thiolate anion . This highly nucleophilic thiolate is then able to efficiently displace the halide from the methane precursor to form the C-S bonds of the bis(ethylthio)methane intermediate.
Table 2: Catalysts and Additives in the Synthesis of Bis(alkylsulfonyl)alkanes
| Synthetic Step | Compound Type | Catalyst/Additive | Function | Reference |
|---|---|---|---|---|
| Oxidation | Bis(cyclohexylthio)methane | Sodium Tungstate | Catalyzes H₂O₂ oxidation | |
| C-S Bond Formation | Bis(cyclohexylthio)methane | Potassium Hydroxide (KOH) | Base to deprotonate thiol | |
| Diazotization | Bis(cyclohexylsulfonyl)methane | Sodium Hydroxide (NaOH) | Base to deprotonate methane | |
| Electrophilic Substitution | Bis(indolyl)methanes | Sulfuric Acid / Lewis Acids | Acid catalyst | mdpi.comorientjchem.org |
An in-depth examination of the chemical compound this compound reveals a focus on its synthesis and the associated chemical principles. Research into this sulfone is centered on optimizing its production, understanding the underlying reaction dynamics, and developing more sustainable manufacturing processes.
Advanced Structural Characterization and Spectroscopic Investigations of Bis Ethylsulfonyl Methane
Solid-State Structural Determination of Bis(ethylsulfonyl)methane
The solid-state structure of a compound is fundamental to understanding its physical and chemical properties. Techniques such as X-ray crystallography and powder X-ray diffraction provide invaluable insights into the atomic arrangement, conformation, and intermolecular interactions within a crystal lattice.
Powder X-ray Diffraction Studies of Polymorphism in this compound
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of materials science. Each polymorph possesses a distinct crystal structure and, consequently, different physical properties. Powder X-ray diffraction (PXRD) is a primary technique for identifying and characterizing different polymorphic forms.
There are no published PXRD studies specifically investigating polymorphism in this compound. Such a study would involve analyzing the diffraction patterns of samples crystallized under various conditions (e.g., different solvents, temperatures, or pressures). The resulting diffraction patterns, which are unique fingerprints of the crystalline phase, would reveal the presence of any polymorphs.
Solution-Phase Conformational and Dynamic Studies of this compound
The behavior of molecules in solution, including their conformation and dynamic processes, is crucial for understanding their reactivity and interactions in a liquid medium. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for these investigations.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation
Detailed NMR spectroscopic data for the conformational elucidation of this compound are not extensively reported in the surveyed literature. While synthesis papers for related compounds may contain basic ¹H or ¹³C NMR data for characterization, in-depth studies using advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), which are used to determine through-space proximity of atoms and thus deduce preferred conformations in solution, have not been found for this specific compound. A study on the condensation reaction of benzaldehyde (B42025) and this compound does mention NMR analysis, but focuses on the reaction products rather than the starting material's conformation. acs.org
Dynamic NMR Investigations of Rotational Barriers in this compound
Dynamic NMR (DNMR) spectroscopy is employed to study the kinetics of processes that occur on the NMR timescale, such as conformational changes and rotations around single bonds. By analyzing the changes in NMR spectra at variable temperatures, it is possible to calculate the energy barriers for these dynamic processes.
No specific studies using dynamic NMR to investigate the rotational barriers around the C-S bonds in this compound have been identified in the literature. Such an investigation would provide quantitative data on the energetic landscape of its conformational isomers in solution. Studies on other sulfonamides have explored rotational barriers around S-N bonds, demonstrating the utility of the technique for quantifying such dynamic behavior. chemrxiv.orgrsc.org
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Studies on Chiral Derivatives (if applicable)
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to study chiral molecules. These methods measure the differential absorption and refraction, respectively, of left and right circularly polarized light. For these techniques to be applicable, the molecule under investigation, or a derivative thereof, must be chiral.
This compound itself is an achiral molecule and therefore would not exhibit a CD or ORD spectrum. To apply these techniques, it would be necessary to synthesize a chiral derivative. There are no reports in the reviewed literature describing the synthesis or chiroptical analysis of chiral derivatives of this compound. Studies on other chiral sulfones and helicenes demonstrate how oxidation state and molecular structure influence their chiroptical properties, providing a framework for how such studies on derivatives of this compound could be approached. nii.ac.jpresearchgate.netacs.org
Vibrational Spectroscopic Investigations of this compound
Infrared (IR) Spectroscopic Analysis of Functional Group Vibrations
Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. While a specific, publicly available IR spectrum for pure this compound is not readily found in the reviewed literature, the expected characteristic absorption bands can be predicted based on the known vibrational frequencies of its constituent functional groups and by comparison with analogous molecules like bis(methylsulfonyl)methane (B157166).
The key functional groups in this compound, (CH₃CH₂SO₂)₂CH₂, are the ethyl (CH₃CH₂-), sulfonyl (SO₂), and methylene (B1212753) (-CH₂-) groups. The expected IR absorption bands are detailed below:
Sulfonyl (SO₂) Group Vibrations: The most prominent bands in the IR spectrum of a sulfone are due to the stretching vibrations of the SO₂ group. These are expected to appear as two distinct, strong absorption bands:
An asymmetric stretching vibration (ν_as(SO₂)) typically found in the range of 1350-1300 cm⁻¹.
A symmetric stretching vibration (ν_s(SO₂)) typically observed in the range of 1160-1120 cm⁻¹. The presence of two electron-withdrawing sulfonyl groups attached to the same carbon atom can influence the exact position of these bands. For comparison, in solid bis(methylsulfonyl)methane, these bands are observed, confirming the characteristic range for the sulfonyl group in similar structures. nih.govresearchgate.net
C-H Stretching Vibrations: The ethyl groups and the central methylene bridge will give rise to C-H stretching vibrations, typically observed in the 3000-2850 cm⁻¹ region.
Asymmetric and symmetric stretching of the methyl (CH₃) and methylene (CH₂) groups will appear in this range.
C-H Bending Vibrations: The bending (deformation) vibrations of the methyl and methylene groups are expected in the 1470-1370 cm⁻¹ region. These include scissoring, wagging, and twisting modes.
C-S Stretching Vibrations: The stretching of the carbon-sulfur bond is expected to produce weak to medium bands in the 800-600 cm⁻¹ region.
A hypothetical data table for the expected major IR absorption bands of this compound is presented below, based on established correlation tables and data from related sulfone compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1300 | Strong |
| Sulfonyl (SO₂) | Symmetric Stretch | 1160 - 1120 | Strong |
| Ethyl/Methylene (C-H) | Stretching | 3000 - 2850 | Medium-Strong |
| Ethyl/Methylene (C-H) | Bending/Deformation | 1470 - 1370 | Medium |
| Carbon-Sulfur (C-S) | Stretching | 800 - 600 | Weak-Medium |
Raman Spectroscopic Studies for Structural Fingerprinting of this compound
Raman spectroscopy serves as a complementary technique to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment of a molecule during a vibration, Raman scattering depends on a change in the polarizability. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For this compound, the symmetric vibrations of the non-polar S-O bonds in the sulfonyl groups are expected to produce a particularly strong and characteristic Raman signal. This makes Raman spectroscopy an excellent tool for "fingerprinting" the molecule.
Key expected Raman shifts for this compound include:
Symmetric SO₂ Stretch: This vibration is anticipated to be very strong in the Raman spectrum, likely appearing in the 1160-1120 cm⁻¹ range.
C-S Stretch: The carbon-sulfur stretching vibrations are also expected to be prominent in the Raman spectrum.
C-C and C-H Vibrations: The hydrocarbon backbone of the ethyl groups will also produce characteristic signals.
While dedicated Raman spectroscopic studies on this compound are not widely published, research on related compounds like di(methylsulfonyl) ethane (B1197151) has utilized Raman spectroscopy to study decomposition pathways and identify intermediate radicals. researchgate.net This highlights the potential of the technique for detailed structural and stability analysis of sulfone compounds.
A comparative table of expected prominent peaks in IR and Raman spectra illustrates the complementary nature of these techniques for the analysis of this compound.
| Vibrational Mode | Expected IR Activity | Expected Raman Activity |
| SO₂ Asymmetric Stretch | Strong | Weak |
| SO₂ Symmetric Stretch | Strong | Very Strong |
| C-S Stretch | Weak-Medium | Strong |
| C-H Stretches | Medium-Strong | Medium |
Attenuated Total Reflectance (ATR) and Photoacoustic IR Spectroscopy Applications
Modern advancements in IR spectroscopy, such as Attenuated Total Reflectance (ATR) and Photoacoustic (PA) techniques, offer advantages for certain sample types, although specific applications to this compound are not documented in the reviewed literature.
Attenuated Total Reflectance (ATR) IR Spectroscopy: ATR-IR is a powerful technique that allows for the analysis of solid or liquid samples with minimal to no sample preparation. The sample is placed in direct contact with a high-refractive-index crystal (like diamond or germanium). An IR beam is passed through the crystal in such a way that it undergoes total internal reflection at the crystal-sample interface. An evanescent wave penetrates a small distance into the sample, and absorption of this wave provides the IR spectrum. For this compound, which is a solid at room temperature, ATR would be an ideal method to obtain a high-quality IR spectrum without the need for preparing KBr pellets or mulls.
Photoacoustic (PA) IR Spectroscopy: In PA spectroscopy, the absorption of modulated IR radiation by a sample in a sealed chamber generates a periodic heat wave. This heat wave is transferred to a surrounding inert gas, causing it to expand and contract, which generates an acoustic wave that is detected by a microphone. The intensity of the acoustic signal is proportional to the IR absorption of the sample. PA spectroscopy is particularly useful for highly opaque or scattering solid samples and for depth profiling. For this compound, PA spectroscopy could be employed to study surface properties or analyze heterogeneous samples containing the compound.
Electronic Structure and Spectroscopic Properties of this compound
The electronic structure of this compound, specifically the energy levels of its valence and core electrons, can be investigated using electronic spectroscopy techniques. These methods provide insights into electronic transitions, bonding, and the elemental composition of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Visible spectroscopy probes the electronic transitions from occupied molecular orbitals to unoccupied molecular orbitals. Saturated alkanes and sulfones without chromophoric groups, like this compound, are generally not expected to show significant absorption in the standard UV-Vis range (200-800 nm). The electronic transitions available (σ → σ*) require high energy and typically occur in the vacuum UV region (< 200 nm).
However, the introduction of a chromophore, such as a nitro group, can bring electronic transitions into the accessible UV-Vis range. For instance, studies on 4-nitrophenyl[bis(ethylsulfonyl)]methane have shown well-defined electronic spectra that are temperature-dependent. researchgate.net This demonstrates that while this compound itself may be transparent in the near-UV and visible regions, its derivatives can be readily studied by this technique to understand how substituents interact with the bis(ethylsulfonyl)methyl moiety. The electronic spectrum of the anion of 4-nitrophenyl[bis(ethylsulfonyl)]methane is also well-defined, making UV-Vis spectroscopy a valuable tool for studying the kinetics of proton abstraction from this carbon acid. researchgate.net
Photoelectron Spectroscopy (UPS/XPS) for Valence and Core Level Electronic Structure
Photoelectron spectroscopy (PES) is a powerful technique that directly measures the binding energies of electrons in a molecule, providing a direct map of the molecular orbital energy levels. The sample is irradiated with high-energy photons (X-rays for XPS, UV photons for UPS), causing the ejection of electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated.
X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the core-level electrons and is highly element-specific. An XPS spectrum of this compound would show distinct peaks for the core electrons of Carbon (C 1s), Oxygen (O 1s), and Sulfur (S 2p).
The S 2p peak would be of particular interest. The high oxidation state of sulfur (+6) in the sulfonyl group would result in a significant shift of the S 2p binding energy to higher values compared to sulfides or sulfoxides. This chemical shift provides direct evidence of the chemical environment of the sulfur atoms. For example, in studies of related sulfone-containing electrolyte additives, the S 2p spectrum is used to identify the presence of species like organic sulfides (ROSO₂Li) and inorganic sulfides (Li₂SO₃) based on their characteristic binding energies (around 168-169 eV and 163 eV, respectively). researchgate.net
The C 1s spectrum would be expected to show at least two resolved peaks: one for the carbon atoms of the ethyl groups and a separate, shifted peak for the central methylene carbon, which is bonded to two highly electronegative sulfonyl groups.
The O 1s peak would correspond to the oxygen atoms in the sulfonyl groups.
Ultraviolet Photoelectron Spectroscopy (UPS): UPS uses lower energy UV photons and probes the valence molecular orbitals. The UPS spectrum of this compound would reveal the energy levels of the orbitals involved in C-H, C-C, C-S, and S-O bonding. While a specific UPS spectrum for this compound is not available, the spectrum of methane (B114726) shows two distinct ionization potentials corresponding to its valence orbitals. youtube.com By analogy, the more complex structure of this compound would lead to a more complex UPS spectrum, with bands corresponding to the ionization from the various σ-orbitals and the lone pair orbitals of the oxygen atoms.
A table summarizing the expected XPS data for this compound is presented below. The binding energy values are estimates based on data for related compounds.
| Element | Core Level | Expected Binding Energy (eV) | Information Provided |
| Sulfur | S 2p | ~168-170 | High oxidation state of sulfur in the SO₂ group. |
| Carbon | C 1s | ~285 (ethyl), >286 (methylene) | Different chemical environments of carbon atoms. |
| Oxygen | O 1s | ~532-534 | Oxygen in the sulfonyl groups. |
Luminescence and Fluorescence Spectroscopy (if applicable to derivatives/complexes)
While this compound itself is not inherently luminescent, its structural framework can be incorporated into larger systems, such as metal complexes and derivatives, which may exhibit fluorescence or phosphorescence. The strong electron-withdrawing nature of the two sulfonyl groups can influence the electronic properties of such systems.
Research into related structures shows that functionalized disulfones can act as ligands for luminescent metal ions. For instance, a study on the complexes of rare earth picrates with racemic-bis(ethylsulfinyl)methane (a closely related sulfoxide) reported the synthesis and characterization of a series of compounds, including an europium (Eu³⁺) complex. osti.gov The investigation included an analysis of the europium material's emission spectrum, which is a key indicator of its luminescent properties. osti.gov In such complexes, the organic ligand can act as an "antenna," absorbing light and transferring the energy to the metal ion, which then emits light at its characteristic wavelength. windows.netnih.gov
Furthermore, derivatives like 4-cyanophenyl[bis(ethylsulfonyl)]methane have been studied in the context of proton transfer reactions, with research alluding to investigations of properties such as luminescence quantum yield. researchgate.net This suggests that the introduction of chromophoric groups to the this compound backbone can produce derivatives with interesting photophysical behaviors.
Table 1: Luminescence Properties of this compound Derivatives and Related Complexes
| Compound/Complex | Observed Property | Significance | Reference |
|---|---|---|---|
| Europium(III) picrate (B76445) complex with racemic-bis(ethylsulfinyl)methane | Emission spectrum of the europium center was studied. | Demonstrates that related sulfoxide (B87167) structures can form luminescent lanthanide complexes. | osti.gov |
| 4-Cyanophenyl[bis(ethylsulfonyl)]methane | Mentioned in studies investigating luminescence quantum yield. | Indicates that aromatic derivatives of this compound are candidates for luminescent materials. | researchgate.net |
| Zinc(II) complexes with ligands containing p-methylsulfonyl groups | Exhibited solid-state photoluminescent properties at room temperature. | Shows the utility of the sulfonyl group as a component in larger, luminescent molecular structures. | mdpi.com |
High-Resolution Mass Spectrometry for Isotopic and Fragmentation Analysis of this compound
High-resolution mass spectrometry (HRMS) is a critical tool for the definitive structural analysis of this compound. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of a molecule's elemental formula. This is particularly valuable for distinguishing between compounds that have the same nominal mass but different atomic compositions. For this compound (C₅H₁₂O₄S₂), HRMS can confirm its elemental makeup and help differentiate it from potential isomers or impurities.
Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) Applications
Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are "soft" ionization techniques that allow for the analysis of molecules with minimal fragmentation, making them ideal for determining the molecular weight of intact analytes. wikipedia.orgwiley-vch.de
Electrospray Ionization (ESI-MS)
ESI-MS is particularly well-suited for analyzing compounds that are soluble and can be ionized in solution. wiley-vch.denih.gov It has been successfully employed to study derivatives of this compound. In a notable study, ESI-MS was used to investigate complexes of 4-cyanophenyl[bis(ethylsulfonyl)]methane. researchgate.net The technique allowed for the direct detection of the carbanion [A⁻] in the negative ion mode, which forms due to the high acidity of the central C-H bond, stabilized by the two adjacent sulfonyl groups. researchgate.net This demonstrates the power of ESI-MS to probe the charged intermediates of reactions involving this compound derivatives. researchgate.netresearchgate.net
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)
MALDI-MS is a powerful technique for the analysis of non-volatile and thermally fragile molecules, including polymers and biomolecules. wikipedia.orgnih.gov The analyte is co-crystallized with a matrix material that absorbs laser energy, promoting a gentle desorption and ionization of the analyte. wikipedia.org While specific MALDI-MS studies focusing directly on this compound are not prominent in the literature, the technique holds significant potential. It would be particularly applicable for the analysis of larger, non-volatile derivatives or metal complexes of this compound that may not be amenable to other methods. Its ability to generate singly charged ions with minimal fragmentation would be advantageous for confirming the molecular weight of such species. nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation of this compound
Tandem mass spectrometry (MS/MS) is an indispensable technique for structural elucidation. It involves selecting a specific precursor ion, fragmenting it through collision-induced dissociation (CID), and then analyzing the resulting product ions. nationalmaglab.org This process provides a fragmentation fingerprint that reveals the molecule's substructures.
The fragmentation pathways for derivatives of this compound have been explored. For the carbanion of 4-cyanophenyl[bis(ethylsulfonyl)]methane, formed via ESI, proposed fragmentation pathways have been described, offering insight into the stability and cleavage patterns of the sulfonyl structure. researchgate.net
For the parent compound, this compound, a plausible fragmentation pattern can be proposed based on the known behavior of sulfones in MS/MS. nih.govresearchgate.net In negative ion mode, the precursor would be the deprotonated molecule, [M-H]⁻, at m/z 199. In positive ion mode, adducts such as [M+Na]⁺ at m/z 223 would be likely precursor ions. The primary fragmentation routes would involve the cleavage of C-S and S-C bonds and the loss of small, stable neutral molecules like SO₂.
Table 2: Proposed MS/MS Fragmentation Pathway for this compound (C₅H₁₂O₄S₂)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| [M-H]⁻ (199.01) | 135.03 | SO₂ (63.96 Da) | [C₅H₁₁O₂S]⁻ |
| [M-H]⁻ (199.01) | 105.98 | C₂H₅SO₂ (93.03 Da) | [C₃H₆O₂S]⁻ |
| [M-H]⁻ (199.01) | 93.03 | C₃H₆O₂S (106.00 Da) | [C₂H₅SO₂]⁻ |
| [M+Na]⁺ (223.01) | 159.03 | SO₂ (63.96 Da) | [C₅H₁₂O₂SNa]⁺ |
| [M+Na]⁺ (223.01) | 129.99 | C₂H₅SO₂ (93.03 Da) | [C₃H₇O₂SNa]⁺ |
| [M+Na]⁺ (223.01) | 93.03 | C₃H₇O₂SNa (129.99 Da) | [C₂H₅SO₂]⁺ |
Compound Reference Table
Reactivity and Mechanistic Chemistry of Bis Ethylsulfonyl Methane
Acidity and Proton Transfer Dynamics of Bis(ethylsulfonyl)methane
The two ethylsulfonyl groups substantially increase the acidity of the central methylene (B1212753) protons, making this compound a notable carbon acid. researchgate.net The stability of the resulting carbanion is attributed to the delocalization of the negative charge onto the electronegative oxygen atoms of the sulfonyl groups. rsc.org
The acidity of disulfones has been a subject of thermodynamic and kinetic studies. The pKa values are highly dependent on the substituents attached to the methylene carbon and the solvent used for the measurement. For instance, aryl-substituted derivatives of this compound have been studied in aqueous solutions, with their pKa values typically falling in the range of 10 to 12. rsc.org
A specific derivative, 4-nitrophenyl[bis(ethylsulfonyl)]methane, demonstrates the profound impact of both substituents and the solvent system on acidity. Its pKa has been determined to be 10.08 in water, while in a less polar aprotic solvent like acetonitrile (B52724), the acidity is significantly lower, with a pKa of 22.8. researchgate.netresearchgate.net For comparison, the parent bis(methylsulfonyl)methane (B157166), a closely related compound, has a pKa of 12.7 in water. msu.edugovtgirlsekbalpur.com The introduction of an α-methyl group decreases acidity, whereas an α-bromo group increases it significantly. cdnsciencepub.com Sulfonyl groups are generally considered to interact with the carbanion primarily through polar effects, with some degree of mesomeric (resonance) effect. rsc.org
Table 1: pKa Values of Bis(sulfonyl)methane Derivatives in Various Solvents
| Compound | Substituent (R) | Solvent | pKa | Reference |
|---|---|---|---|---|
| R-CH(SO₂Et)₂ | Aryl groups | Water | 10-12 | rsc.org |
| 4-NO₂C₆H₄-CH(SO₂Et)₂ | 4-Nitrophenyl | Water | 10.08 | researchgate.net |
| 4-NO₂C₆H₄-CH(SO₂Et)₂ | 4-Nitrophenyl | Acetonitrile | 22.8 | researchgate.netresearchgate.net |
| CH₂(SO₂Me)₂ | None | Water | 12.7 | msu.edugovtgirlsekbalpur.com |
| Ph-CH(SO₂Ph)₂ | Phenyl | Water | 12.12 | cdnsciencepub.com |
Kinetic studies on the deprotonation of disulfones reveal very fast reaction rates. The proton transfer reactions involving aryl-substituted bis(ethylsulfonyl)methanes occur in the microsecond range and have been investigated using techniques like the spectrophotometric temperature-jump method. rsc.org
Detailed kinetic and equilibrium experiments have been conducted on the proton abstraction from 4-nitrophenyl[bis(ethylsulfonyl)]methane using strong, non-nucleophilic organic bases such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) in acetonitrile. researchgate.net The rates of these proton transfer reactions are high, with second-order rate constants (k₂) in the range of 10⁷ dm³mol⁻¹s⁻¹. researchgate.net The activation parameters show relatively low enthalpies of activation and negative entropies of activation, which is characteristic of such reactions. researchgate.netresearchgate.net The intrinsic rates for the deprotonation of these carbon acids are several orders of magnitude lower than for "normal" acids, indicating significant chemical activation due to the partial delocalization of the negative charge in the carbanion. rsc.org
Table 2: Kinetic Data for the Deprotonation of 4-Nitrophenyl[bis(ethylsulfonyl)]methane in Acetonitrile at 25°C
| Base | k₂ (dm³mol⁻¹s⁻¹) | k₋₁ (s⁻¹) | K (M⁻¹) | ΔH≠ (kJmol⁻¹) | ΔS≠ (Jmol⁻¹K⁻¹) | Reference |
|---|---|---|---|---|---|---|
| TBD | 3.29 x 10⁷ | 5.51 x 10⁴ | 906 | 18.1 | -40.3 | researchgate.net |
The solvent plays a critical role in the acidity and proton transfer dynamics of this compound. As noted, the pKa of its 4-nitrophenyl derivative increases dramatically from 10.08 in water to 22.8 in acetonitrile, highlighting the importance of the solvent's ability to solvate the ions involved in the equilibrium. researchgate.net Studies using bis(methylsulfonyl)methane as a probe in various aqueous binary solvent mixtures (e.g., DMSO/H₂O, dioxane/H₂O) show complex solute-solvent interactions that affect the chemical environment of the methylene protons. researchgate.net
The mechanism of the proton transfer reaction can also be influenced by the solvent. In acetonitrile, the reaction between 4-nitrophenyl[bis(ethylsulfonyl)]methane and bases like TBD is proposed to proceed through a transition state complex to form an ion-pair, which then dissociates into free ions. researchgate.net In a solvent like tetrahydrofuran (B95107) (THF), the equilibrium may favor a mixture of free anions and ion pairs. researchgate.net The presence of a common cation (the protonated base, BH⁺) can shift the equilibrium, affecting the observed equilibrium constants. researchgate.net
Kinetic Studies of Deprotonation and Protonation Equilibria
Nucleophilic Reactivity of this compound Carbanions
Deprotonation of the acidic methylene proton generates a resonance-stabilized carbanion. This carbanion is a potent nucleophile and a key intermediate in various carbon-carbon bond-forming reactions. thieme-connect.deresearchgate.net The reactivity of these carbanions is central to the synthetic utility of disulfones. researchgate.net
Carbanions stabilized by α-sulfonyl groups are highly useful in organic synthesis and readily undergo alkylation. thieme-connect.de The anion generated from this compound can react with various electrophiles, such as alkyl halides, to form substituted disulfones. This reactivity is a cornerstone of the chemistry of α-sulfonyl carbanions. researchgate.net
While specific examples detailing the alkylation of the parent this compound are not extensively documented in the provided literature, the general principle is well-established for related compounds. For instance, an efficient synthesis of geminal disulfones involves the selective alkylation of the dianion of bis(methylsulfonyl)methane. researchgate.net Furthermore, the synthesis of various aryl-substituted bis(ethylsulfonyl)methanes implies the use of reactions analogous to alkylation. cdnsciencepub.com The reactivity in alkylation reactions can be higher than that of the commonly used bis(benzenesulfonyl)methane. capes.gov.br
The carbanion derived from this compound can also participate in acylation and addition reactions with carbonyl compounds. The presence of the sulfonyl groups makes the carbanion a "soft" nucleophile, which often favors 1,4-conjugate addition (Michael addition) to α,β-unsaturated carbonyl systems. beilstein-journals.org
Michael Additions Involving this compound
Electrophilic Modifications of this compound
The acidic protons of the methylene group in this compound can be replaced by halogens through reactions with electrophilic halogenating agents. The reaction typically proceeds via the formation of the carbanion intermediate.
The general mechanism for the halogenation (e.g., bromination) is as follows:
Deprotonation: A base removes a proton from the methylene bridge to form the stabilized carbanion. (EtSO₂)₂CH₂ + B⁻ ⇌ (EtSO₂)₂CH⁻ + BH
Electrophilic Attack: The carbanion acts as a nucleophile and attacks an electrophilic halogen source (e.g., Br₂). (EtSO₂)₂CH⁻ + Br₂ → (EtSO₂)₂CHBr + Br⁻
This reaction provides a pathway to α-halo-bis(ethylsulfonyl)methane, a valuable synthetic intermediate for further transformations.
Direct electrophilic nitration or sulfonation at the central methylene carbon of this compound is generally not a feasible reaction. The methylene protons are acidic, not nucleophilic, and the carbon center is electron-deficient due to the adjacent sulfonyl groups. Standard nitrating conditions (e.g., using nitric acid) would not lead to the formation of a C-NO₂ bond at this position. thieme-connect.de Research indicates that while tris(alkylsulfonyl)methanes can be nitrated, bis(alkylsulfonyl)methanes are not sufficiently acidic or reactive to undergo this transformation under similar conditions. thieme-connect.de
However, this compound has been cited in patent literature as a suitable dipolar aprotic solvent for the nitration of aromatic compounds. google.com In this context, it serves as an inert medium that can improve the homogeneity and purity of the nitration products, and in some cases, favorably influence the isomer distribution. google.com It does not participate as a reactant.
Information regarding the direct sulfonation of the methylene bridge in this compound is not available in the reviewed literature, and it is mechanistically unlikely for the same reasons that prevent nitration.
Halogenation Reactions of the Methylene Group
Reactions Involving the Sulfonyl Moieties of this compound
The sulfonyl groups in this compound can undergo various chemical transformations, with reduction being one of the most significant. The strong electron-withdrawing nature of the sulfonyl group makes it a stable functionality, but it can be reduced to lower oxidation states of sulfur, such as sulfinyl or sulfidyl groups, using potent reducing agents.
Common methods for the reduction of sulfones to sulfides often employ strong hydride reagents. For analogous compounds like 1,4-bis(methylsulfonyl)butane, reduction with agents such as lithium aluminum hydride (LiAlH₄) can convert the sulfonyl groups into sulfide (B99878) groups. smolecule.com Another effective reagent for the reductive cleavage of sulfonyl groups is magnesium metal in methanol (B129727), which has been used to cleave the C-SO₂ bonds in related cyclic disulfones. capes.gov.br
Table 2: Potential Reduction Reactions of this compound
| Reagent | Product Type | General Reaction |
| Strong Hydride (e.g., LiAlH₄) | Thioether derivative | (EtSO₂)₂CH₂ → (EtS)₂CH₂ (and other products) |
| Mg/MeOH | Desulfonylation/Cleavage | (EtSO₂)₂CH₂ → CH₄ + EtSO₂H (and other products) |
This table outlines potential transformations based on established reactivity for other sulfones.
These reduction reactions are synthetically useful for removing the sulfonyl groups after they have served their purpose in activating the methylene bridge for C-C bond formation. This "traceless" nature makes bis(sulfonyl)methanes valuable reagents in organic synthesis.
Reactivity of Ethyl Groups within the this compound Framework
The reactivity of this compound is dominated by the high acidity of the protons on the central methylene carbon (–CH₂–), which is positioned between two powerful electron-withdrawing sulfonyl groups (–SO₂–). This makes the central carbon the primary site for deprotonation and subsequent reactions.
The ethyl groups (–CH₂CH₃) themselves are significantly less reactive. Within the ethyl group, the protons on the carbon adjacent to the sulfonyl group (α-hydrogens) are more acidic than those on the terminal methyl carbon (β-hydrogens) due to the inductive effect of the sulfonyl group. However, their acidity is substantially lower than that of the central methylene protons. Consequently, chemical reactions involving deprotonation, such as alkylation or condensation, occur almost exclusively at the central carbon. researchgate.net
Reactivity at the ethyl groups would likely require conditions where the central methylene position is sterically blocked or has already been substituted. In such a scenario, reactions typical for alkyl chains attached to electron-withdrawing groups could theoretically occur, but these are not common transformations for this compound as the methylene bridge remains the most kinetically and thermodynamically favorable reaction site. Studies focusing on the selective functionalization of the ethyl groups in this compound are not widely reported in the literature, underscoring the predominant reactivity of the central methylene bridge. libretexts.org
Organometallic Chemistry and Coordination of this compound Ligands
This compound possesses the structural motif of two functional groups connected by a methylene linker, which is a common framework for bidentate ligands. iucr.org The sulfonyl groups (R–SO₂–R) contain oxygen atoms with lone pairs that can act as Lewis basic sites, allowing them to coordinate to metal centers. When acting as a ligand, this compound typically functions as a bidentate O,O'-donor, chelating to a metal ion to form a stable six-membered ring (M-O-S-C-S-O).
While crystal structures for metal complexes of this compound itself are not extensively documented, the coordination behavior can be inferred from related compounds. For instance, the analogous compound racemic-bis(ethylsulfinyl)methane (with S=O groups instead of SO₂) readily forms complexes with rare earth metals, coordinating through its sulfinyl oxygen atoms. nih.gov Similarly, other ligands with a X–CH₂–X backbone, such as bis(pyrazolyl)methane and bis(diphenylphosphino)methane, are well-known for their ability to form stable chelate complexes with a variety of transition metals, including copper, iron, silver, and palladium. eiu.edursc.orgnih.govmdpi.com
The characterization of such complexes typically involves techniques like single-crystal X-ray diffraction to determine the solid-state structure and coordination geometry, alongside spectroscopic methods such as infrared (IR) spectroscopy to observe shifts in the S=O stretching frequency upon coordination to the metal.
Ligands containing a flexible bis(functional group)methane backbone are pivotal in homogeneous catalysis, as they can influence the steric and electronic environment of a metal catalyst, thereby controlling its activity and selectivity. For example, palladium complexes bearing C₂-symmetric bis-sulfoxide ligands have been employed in C–H activation reactions. acs.org Likewise, complexes of bis(oxazoline) and bis(pyrazolyl)methane ligands are effective in palladium-catalyzed allylic alkylations and polymerization reactions, respectively. nih.goveiu.edu
Based on its structural similarity to these successful ligand classes, this compound is a viable candidate for use as a ligand in transition metal catalysis. The formation of a stable six-membered chelate ring could provide a well-defined coordination sphere suitable for catalytic processes. However, despite this potential, the application of metal complexes where this compound or its simple alkyl derivatives serve as the primary directing ligand in catalysis is not a widely reported area in scientific literature. The focus of its use in catalysis has predominantly been as a reagent rather than as a ligand.
Synthesis and Characterization of Metal Complexes with this compound
Catalytic Transformations Mediated by this compound Derivatives
In the field of organocatalysis, which uses small organic molecules as catalysts, bis(sulfonyl)methane derivatives serve as excellent pronucleophiles. The high acidity of the central methylene protons allows for easy deprotonation by a catalytic amount of an organic base, such as a chiral amine, to form a stabilized carbanion. This carbanion is a soft nucleophile that can participate in various carbon-carbon bond-forming reactions.
A prominent application is in the organocatalytic Michael addition to α,β-unsaturated aldehydes. For example, bis(arylsulfonyl)methane undergoes conjugate addition to these aldehydes when catalyzed by prolinol derivatives. nih.gov This reaction provides an indirect method for the β-methylation of α,β-unsaturated aldehydes following the removal of the sulfonyl groups. nih.gov The general mechanism involves the activation of the bis(sulfonyl)methane by the organocatalyst to generate the nucleophile, which then attacks the electrophilic acceptor.
The table below summarizes representative organocatalytic reactions involving bis(sulfonyl)methane derivatives, demonstrating the versatility of this functional group.
| Reaction Type | Substrate (Electrophile) | Catalyst Type | Product Type | Ref. |
| Michael Addition | α,β-Unsaturated Aldehydes | Prolinol Derivatives | Michael Adducts | nih.gov |
| 1,4-Addition | α,β-Unsaturated Ketones, Esters, Nitriles | Trimethylphosphine | γ-Functionalized Sulfones | beilstein-journals.org |
| [4+2] Cyclization | Benzofuran-derived Azadienes | Bifunctional Squaramide | Benzofuran-fused Heterocycles | beilstein-journals.org |
Beyond organocatalysis, the carbanion generated from this compound is a valuable nucleophile in transition metal-catalyzed transformations. A key example is the palladium-catalyzed asymmetric allylic alkylation (AAA), often referred to as the Tsuji-Trost reaction. mdpi.com
In this reaction, a palladium(0) catalyst activates an allylic substrate (e.g., an allyl carbonate or fluoride) to form a π-allyl palladium(II) complex. In a separate step, a base deprotonates this compound to generate the nucleophilic carbanion. This anion then attacks the π-allyl complex, forming a new carbon-carbon bond and yielding a chiral homoallylic sulfone. rsc.org The use of specialized chiral ligands on the palladium center allows for high enantioselectivity in the final product. Recent advances have developed methods to generate the sulfonyl carbanion in situ under mild conditions, overcoming challenges related to the pKₐ of the pronucleophile. rsc.org
This application showcases this compound not as a ligand coordinating to the metal, but as a source of stabilized carbon nucleophiles for constructing complex molecular architectures.
| Reaction Name | Metal Catalyst | Ligand Type | Substrate | Role of this compound | Product | Ref. |
| Asymmetric Allylic Alkylation (AAA) | Palladium | Chiral Diamidophosphite | Allyl Fluorides | Nucleophile Source | Chiral Homoallylic Sulfones | rsc.org |
| Asymmetric Allylic Alkylation (AAA) | Palladium | Bis(oxazoline) | Allyl Acetates | Nucleophile Source (via malonate analog) | Chiral Allylic Malonates | nih.gov |
Applications of Bis Ethylsulfonyl Methane in Chemical Synthesis and Materials Science
Bis(ethylsulfonyl)methane as a C1 Synthon in Complex Organic Synthesis
A C1 synthon is a single-carbon building block that can be incorporated into a larger molecule. This compound serves as an effective C1 synthon due to the acidity of its methylene (B1212753) protons, which allows for the facile formation of a carbanion that can participate in a variety of carbon-carbon bond-forming reactions.
The carbanion generated from the deprotonation of this compound is a potent nucleophile that readily reacts with a range of electrophiles. This reactivity is fundamental to its role in carbon skeleton elaboration. For instance, it can undergo alkylation reactions with alkyl halides to introduce new carbon chains. The resulting substituted this compound can then be further functionalized, making it a valuable intermediate in the synthesis of complex organic molecules.
A notable application of this principle is seen in the Knoevenagel condensation. In a piperidine-catalyzed reaction, this compound condenses with benzaldehyde (B42025). researchgate.net This reaction demonstrates the ability of the activated methylene group to participate in carbon-carbon double bond formation, a key step in building more complex molecular architectures.
The analogous compound, bis(phenylsulfonyl)methane (B177063), has been used in Michael reactions. Its deprotonated form acts as a nucleophile that adds to α,β-unsaturated compounds, a transformation that creates new carbon-carbon single bonds and extends the carbon framework. orgsyn.org This highlights the general utility of such bis(sulfonyl)methane compounds in carbon skeleton elaboration.
The ethylsulfonyl groups in this compound are not merely activating groups; they can also be incorporated into the final product, leading to the synthesis of sulfonyl-containing fine chemicals. Sulfones are a significant class of compounds with diverse applications, including in pharmaceuticals and materials science.
For example, the reaction of bis(methylsulfonyl)methane (B157166) with N-heterocyclic carbenes represents an acid-base reaction to form imidazolium (B1220033) salts, which are a type of ionic liquid. growingscience.com This demonstrates how the core structure of bis(sulfonyl)methanes can be utilized to create functional materials.
Furthermore, derivatives of bis(sulfonyl)methanes are precursors to other important chemical entities. For instance, bis(cyclohexylsulfonyl)methane (B13831627) can be diazotized to form bis(cyclohexylsulfonyl)diazomethane, a compound with applications in photochemistry. This transformation showcases the potential of the this compound framework to be converted into other valuable sulfonyl-containing compounds.
Building Block for Carbon Skeleton Elaboration
Utilization of this compound in Heterocycle Synthesis
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. This compound and its derivatives have proven to be useful synthons in the construction of various heterocyclic systems.
The presence of sulfur atoms in this compound makes it a natural precursor for the synthesis of sulfur-containing heterocycles. While direct examples involving this compound are not extensively documented in the provided search results, the chemistry of related sulfur compounds provides a strong indication of its potential. The synthesis of various sulfur-containing heterocycles often relies on precursors that can provide both carbon and sulfur atoms. nih.gov For instance, reactions involving the formation of C–S bonds are fundamental to building these ring systems. rsc.org
The reactivity of the activated methylene group in this compound can also be exploited in the synthesis of nitrogen and oxygen-containing heterocycles. nih.gov For example, the Knoevenagel condensation product of this compound and benzaldehyde could potentially undergo further reactions to form heterocyclic rings. researchgate.net
The synthesis of bis-heterocyclic compounds, which contain two heterocyclic rings, often involves versatile intermediates. nih.govnih.gov While not a direct example, the synthesis of bis(indolyl)methanes through the reaction of indoles with aldehydes illustrates a common strategy for linking heterocyclic units, a role that could potentially be facilitated by derivatives of this compound. mdpi.comrsc.org
Synthesis of Sulfur-Containing Heterocycles
Role of this compound in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are chemical reactions where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. These reactions are highly valued for their efficiency and atom economy.
While the direct participation of this compound in MCRs is not explicitly detailed in the provided search results, the reactivity of its functional groups suggests its potential as a component in such reactions. For instance, the synthesis of bisindoles has been achieved through a multicomponent reaction involving an indole, an aromatic aldehyde, and a secondary amine. mdpi.com The activated methylene group of this compound could potentially participate in similar transformations.
Furthermore, other sulfonyl-containing compounds have been utilized in MCRs. For example, tosylmethyl isocyanide (TosMIC) has been employed as a C1 synthon and a sulfone source in the copper-catalyzed synthesis of vinyl sulfones. rsc.org This highlights the potential for sulfonyl compounds like this compound to serve as key building blocks in the development of novel multicomponent reactions for the efficient synthesis of complex molecules. rsc.orgresearchgate.net
Contribution to Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the efficient creation of structurally diverse small molecules, which is crucial for drug discovery and chemical biology. This compound contributes to this field primarily as a C-H acid component in condensation reactions.
The active methylene group in this compound is readily deprotonated, forming a stable carbanion that can participate in various carbon-carbon bond-forming reactions. A key example is its use in the Knoevenagel condensation. Research has demonstrated the piperidine-catalyzed Knoevenagel condensation between benzaldehyde and this compound as a step in a diversity-oriented synthesis pathway. researchgate.net This reaction creates a new olefinic bond, introducing structural complexity that can be further elaborated upon to generate a library of diverse compounds. The principles of DOS often rely on such reliable, high-yielding reactions that allow for the systematic variation of building blocks to explore vast areas of chemical space. ku.edumdpi.com
The general applicability of activated methylene compounds in multicomponent reactions (MCRs), a cornerstone of DOS, further highlights the potential of this compound. acs.org MCRs that generate privileged scaffolds, such as 4H-chromenes, have been developed using structurally related sulfonyl acetonitriles. acs.org This suggests the potential for this compound to be employed in similar one-pot reactions to generate novel heterocyclic libraries.
Derivatization of this compound for Functional Material Precursors
The core structure of this compound can be chemically modified to produce valuable precursors for a range of functional materials. By introducing polymerizable or electronically active moieties, its derivatives become key components in the synthesis of advanced polymers, liquid crystals, and organic electronic materials.
Synthesis of Monomers for Polymer Applications
A critical derivative of the this compound family for polymer science is Bis(vinylsulfonyl)methane (BVSM) . smolecule.comnih.govscbt.com This monomer contains two reactive vinyl groups, making it an excellent cross-linking agent and a building block for polymers. smolecule.com The synthesis of BVSM can be achieved through the dehydration of its precursor, bis(2-hydroxyethyl sulfonyl)methane, using a strong acid dehydrating agent in the presence of a polymerization inhibitor. scispace.com This method represents a streamlined route to a valuable monomer. scispace.com
BVSM is particularly recognized for its role as a bifunctional cross-linking agent. It reacts readily with nucleophiles like amines and thiols via Michael addition, forming stable covalent bonds. smolecule.com This reactivity is harnessed in polymer chemistry to create stable polymer networks and hydrogels. For example, BVSM is used to cross-link gelatin to form hydrogels with enhanced mechanical properties, suitable for applications in tissue engineering and drug delivery.
| Property | Description | Application | Reference(s) |
| Functionality | Bifunctional vinyl groups | Cross-linking agent, Monomer | |
| Reactivity | High reactivity towards nucleophiles (amines, thiols) | Hydrogel formation, Polymer network stabilization | smolecule.com |
| Application | Synthesis of poly(thioether sulfone)s, Gelatin hydrogels | High-refractive-index polymers, Tissue engineering |
Precursors for Liquid Crystals and Organic Electronic Materials
The strong electron-withdrawing nature of the sulfonyl group (–SO₂) is a key feature in the design of molecules for organic electronic materials and liquid crystals. While specific research detailing the use of this compound derivatives as precursors for liquid crystals is limited, the structural features of related compounds provide a basis for their potential. Liquid crystalline properties often arise from molecules with rigid, rod-like structures. Polyethers based on structures like trans-1,4-bis[(methylsulfonyl)methyl]cyclohexane have been shown to exhibit nematic mesophases, demonstrating that the inclusion of the bis(sulfonyl)methane moiety can be compatible with liquid crystal formation. dtic.mil The synthesis of novel compounds bearing bis-azomethine linkages has also been explored for creating new liquid crystalline materials. nih.gov
In the realm of organic electronics, the sulfonyl group is a common building block. Polymers containing sulfonyl groups, such as sulfonated poly(arylene ether sulfone)s, are widely studied for applications like proton exchange membranes in fuel cells. mdpi.com Furthermore, the related compound bis[(trifluoromethyl)sulfonyl]methane is noted for its strong acidity and the high electronegativity conferred by its trifluoromethyl groups, making it a building block for fluorinated compounds and materials with unique electronic properties. rsc.orgcymitquimica.com The ability to functionalize the active methylene carbon of bis(sulfonyl)methanes allows for the synthesis of complex derivatives that could be tailored for applications in organic field-effect transistors (OFETs) or as host materials in organic light-emitting diodes (OLEDs), where electron-deficient moieties are often required.
Applications of this compound in Polymer Chemistry
The unique chemical structure of this compound and its derivatives allows for their direct integration into polymer structures, imparting specific properties to the resulting materials.
Incorporation into Main Chain Polymers
The incorporation of the this compound unit into the main chain of a polymer can lead to the formation of poly(disulfone)s. The acidic nature of the methylene protons allows the compound to be deprotonated, forming a carbanion that can act as a nucleophile in condensation polymerization reactions. For example, it can react with dihalides or other dielectrophiles in a step-growth polymerization process.
While direct polymerization of this compound is not widely documented in the provided sources, the reactivity of related compounds provides a clear pathway. For instance, nickel-catalyzed homocoupling polymerization of monomers containing sulfonate leaving groups (mesylates) is a known method for creating polyaromatics. nih.gov A plausible route for incorporating the this compound moiety involves its deprotonation followed by reaction with a di-electrophilic monomer, such as an alkyl dihalide or an activated aryl dihalide, to build the polymer chain.
The derivative Bis(vinylsulfonyl)methane (BVSM) can also participate in polymerization reactions to form polymers with the disulfone moiety as a repeating unit in the backbone, for instance, through addition polymerization mechanisms. smolecule.com The resulting polymers, containing the flexible and highly polar bis(sulfonyl)methane linker, would be expected to have distinct thermal and mechanical properties.
Side-Chain Modifications for Specialty Polymers
The incorporation of sulfonyl-containing moieties, such as the bis(ethylsulfonyl)methyl group, into the side chains of polymers represents a strategic approach to designing specialty polymers with tailored functionalities. This modification can significantly alter the physical and chemical properties of the base polymer, leading to materials suitable for high-performance applications.
Research into analogous structures provides insight into the potential of this compound derivatives. For instance, polyimides featuring sulfonyl groups in their side chains have been synthesized and shown to exhibit significantly enhanced dielectric properties and energy storage capabilities. researchgate.net In one study, a novel diamine monomer containing a sulfonyl side chain was used to prepare a series of polyimides. The resulting polymers demonstrated superior thermal resistance with glass transition temperatures ranging from 162–208°C, high permittivity, and impressive discharged energy densities, making them promising candidates for high-performance dielectric materials. researchgate.net The strong polarity of the sulfonyl group is credited with these enhancements.
Another relevant area is the use of related vinyl-functionalized sulfonyl methanes in polymer synthesis. Bis(vinylsulfonyl)methane, for example, acts as a bifunctional monomer in Michael polyaddition reactions with dithiols to create sulfur-rich poly(thioether sulfone)s. researchgate.net These polymers are noted for their high refractive indices and have been investigated for their unique photophysical properties, such as fluorescence-phosphorescence dual emission, which could be applied in optoelectronics and as probes for detecting explosives. researchgate.net
Furthermore, the concept of post-polymerization modification has been effectively used to introduce highly acidic sulfonylmethane functionalities onto polymer surfaces. In a notable study, a superacidic carbon acid group, bis[(trifluoromethyl)sulfonyl]methyl, was grafted onto a polymer backbone. rsc.org This was achieved by reacting a polymer containing hydroxyl groups with 1,1-bis[(trifluoromethyl)sulfonyl]ethylene. The resulting material, with its surface decorated by these superacidic units, functioned as a highly efficient and reusable solid-state organocatalyst for reactions like the Mukaiyama aldol (B89426) reaction. rsc.org This approach highlights a powerful method for creating functional materials where the unique electronic properties of the bis(sulfonyl)methyl group are leveraged for catalysis.
These examples collectively underscore the versatility of incorporating sulfonylmethane-type groups into polymer side chains. By analogy, modifying polymers with this compound derivatives could yield materials with a unique combination of properties, including high polarity, thermal stability, and potential for catalytic activity, suitable for advanced technological applications.
This compound in Chelation and Ligand Design for Coordination Chemistry
The structure of this compound, CH₂(SO₂CH₂CH₃)₂, makes it an intriguing candidate for ligand design in coordination chemistry. The central methylene (CH₂) group is activated by the two strongly electron-withdrawing ethylsulfonyl groups. This activation increases the acidity of the methylene protons, allowing for deprotonation to form a carbanion, C⁻H(SO₂R)₂. The resulting anionic carbon center, along with the four oxygen atoms of the sulfonyl groups, can act as potential coordination sites for metal ions.
Design of Novel Chelating Agents from this compound
The design of novel chelating agents based on the this compound scaffold focuses on exploiting its potential as a bidentate or polydentate ligand. Upon deprotonation, the molecule can coordinate to a metal center in several ways. A common mode is through the two oxygen atoms, one from each sulfonyl group, forming a stable six-membered chelate ring with the metal ion. This O,O'-bidentate coordination is prevalent in related bis(sulfonyl) compounds.
The design principles for such ligands are heavily influenced by the electronic properties of the substituents. The strong electron-withdrawing nature of the ethylsulfonyl groups is paramount. It not only facilitates the deprotonation of the central carbon but also modulates the electron density on the sulfonyl oxygens, thereby influencing the strength of the metal-ligand bond. This principle has been explored in a wide range of 'bis-methane' type ligands where the central carbon is flanked by various electron-withdrawing groups. For example, studies on bis(o-azaheteroaryl)methanes show that the ability to form stable neutral chelates with divalent transition metals is directly dependent on the electron-withdrawing capacity of the heteroaromatic rings, which stabilizes the negative charge of the anionic ligand. nih.govresearchgate.net
While specific studies on this compound as a primary chelating agent are not extensively documented, research on analogous compounds provides a strong foundation for its potential. For instance, bis(trifluoromethylsulphonyl)methane (B1329319) is recognized for its ability to form stable complexes with metal ions, functioning as a ligand in coordination chemistry. The coordination chemistry of related disulfoxide ligands, such as 1,2-bis(ethylsulfinyl)ethane, with lanthanide ions has been shown to produce complexes with interesting luminescent properties, where the sulfinyl oxygens act as the donor atoms. researchgate.net The coordination of a 4-cyanophenyl[bis(ethylsulfonyl)]methane derivative has also been noted, indicating the viability of this class of compounds in forming metal complexes. researchgate.net
The versatility of the this compound scaffold allows for further modification to create more complex, polydentate ligands. Functional groups could be introduced on the ethyl chains or by replacing one of the ethyl groups with a different functional arm, potentially increasing the denticity and selectivity for specific metal ions.
Applications in Metal Ion Extraction and Separation
The ability of this compound and its derivatives to act as selective chelating agents makes them promising candidates for applications in solvent extraction and separation of metal ions. The process of solvent extraction relies on a ligand that can selectively bind a target metal ion in an aqueous phase and transport it into an immiscible organic phase.
Proton-ionizable ligands containing sulfonyl groups are particularly effective for this purpose. The ligand, in its neutral form, resides in the organic phase. At the aqueous-organic interface, it can be deprotonated (often facilitated by the pH of the aqueous phase) and then chelate a metal ion from the aqueous solution. The resulting neutral metal-ligand complex is soluble in the organic solvent and is thus extracted. The metal ion can later be stripped back into a fresh aqueous phase by treatment with an acidic solution, which protonates the ligand and releases the metal ion.
Research on calixarenes functionalized with N-(X-sulfonyl)carboxamide side arms demonstrates the effectiveness of the sulfonyl group in metal ion separation. These ligands have shown high efficiency and selectivity in the solvent extraction of heavy metals like Pb²⁺ and Hg²⁺, as well as alkali and alkaline earth metal cations. arkat-usa.org The acidity, and therefore the extraction capability, can be "tuned" by modifying the 'X' group on the sulfonyl moiety. arkat-usa.org
Similarly, other novel ligands incorporating sulfonyl and amide functionalities have been developed for the selective separation of actinides, such as Am(III) and Cm(III), from lanthanides in spent nuclear fuel reprocessing. rsc.org These ligands exhibit rapid extraction rates and high separation factors, which are crucial for industrial-scale processes. The data below summarizes the extraction performance of a related N-(trifluoromethylsulfonyl)carboxamide calix tdl.orgarene ligand.
| Metal Ion | % Extraction |
|---|---|
| Mg²⁺ | <1 |
| Ca²⁺ | 10 |
| Sr²⁺ | 55 |
| Ba²⁺ | 92 |
Data derived from competitive solvent extractions of alkaline earth metal cations from a basic aqueous solution (pH 9.8) into chloroform (B151607) by a 1.00 mM solution of a calix tdl.orgarene N-(trifluoromethylsulfonyl)carboxamide ligand. arkat-usa.org
The separation of "twin-like" metal ions, such as Ni²⁺ and Cu²⁺, has been achieved using gemini (B1671429) surfactants containing sulfonate groups, highlighting the role of sulfur-oxygen moieties in achieving fine-tuned selectivity. nih.gov While direct application of this compound in these processes is a subject for further research, the principles established with analogous sulfonyl-containing ligands strongly suggest its potential utility in the selective extraction and separation of metal ions.
Computational and Theoretical Studies of Bis Ethylsulfonyl Methane
Quantum Chemical Calculations on the Electronic Structure of Bis(ethylsulfonyl)methane
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these calculations reveal the distribution of electrons and the nature of the chemical bonds, which in turn dictate its reactivity.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) has been a important tool in the study of sulfonyl-containing compounds. While comprehensive DFT studies focusing solely on the ground state of neutral this compound are not extensively documented in dedicated publications, related studies on its derivatives and anions provide valuable data. For instance, DFT calculations have been employed to understand the electronic properties of carbanions derived from (4-R¹-phenyl)bis(ethylsulfonyl)methanes. researchgate.netresearchgate.net These studies often utilize methods like B3LYP to correlate calculated parameters with experimental data, such as NMR chemical shifts, to elucidate π-charge distribution in the anionic species. researchgate.net
In a broader context, DFT is frequently used to model the structure and properties of novel drug substances, with methods like B3LYP providing accurate descriptions of small molecules within a reasonable computational cost. taylorandfrancis.com For related α-disulfonyl carbanions, electronic densities have been determined using experimental ¹³C chemical shifts in conjunction with calculations at the MP2/cc-pVDZ level of theory, showcasing the synergy between experimental and computational approaches. researchgate.net
Ab Initio Methods for High-Accuracy Electronic Structure Determination
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for determining electronic structure. Studies on complexes involving derivatives of this compound have utilized ab initio calculations to predict their structure and energetics. For example, research on the complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with organic bases has likely employed such methods to understand the interactions at a molecular level. cdnsciencepub.comcdnsciencepub.com
Conformational Landscape and Energetics of this compound
The flexibility of the ethyl groups and the central methylene (B1212753) bridge in this compound gives rise to multiple possible three-dimensional arrangements, or conformations. Computational chemistry is ideally suited to explore this conformational landscape.
Energy Barriers for Conformational Interconversion
The energy barriers between different stable conformations determine the dynamics of the molecule. Calculating these barriers requires mapping the potential energy surface along the rotational coordinates of the bonds. While specific data for the energy barriers of conformational interconversion in this compound is not available in the reviewed literature, this type of analysis is a standard application of computational chemistry. unibo.itucsd.edu Such calculations would typically involve locating the transition state structures that connect the stable conformers and determining their energy relative to the minima.
Computational Modeling of Reaction Pathways Involving this compound
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, theoretical calculations can map out the entire reaction pathway, identifying intermediates and transition states.
An example of a reaction involving this compound is the Knoevenagel condensation. A study on the piperidine-catalyzed condensation between benzaldehyde (B42025) and this compound revealed a stereospecific rearrangement. researchgate.netdss.go.th While the computational investigation of this specific reaction is not detailed, related reaction mechanisms, such as the Favorskii reaction, have been studied using ONIOM-RB3LYP calculations to compare different reaction channels. researchgate.net These computational approaches provide insights into the favorability of different pathways and the structures of key intermediates and transition states.
The table below summarizes the types of computational studies that have been applied to this compound and related compounds.
| Computational Aspect | Methodology Example | Focus of Study | Reference Compound |
| Electronic Structure | DFT (B3LYP), Ab initio (MP2) | π-Charge distribution, Complex energetics | (4-R¹-phenyl)this compound carbanions |
| Conformational Analysis | - | Stable conformers | - |
| Reaction Pathways | ONIOM-RB3LYP | Knoevenagel condensation mechanism | This compound |
Transition State Search and Reaction Barrier Calculations
While computational studies on the parent this compound are not extensively documented in dedicated publications, significant research has been conducted on its derivatives, particularly C-acids like 4-nitrophenyl[bis(ethylsulfonyl)]methane. These studies, which focus on proton abstraction reactions, provide valuable insight into the transition states and energy barriers involved.
The proton transfer from 4-nitrophenyl[bis(ethylsulfonyl)]methane to strong organic bases such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), and 1,1,3,3-tetramethylguanidine (B143053) (TMG) in acetonitrile (B52724) has been investigated using experimental techniques like the T-jump method, which measures fast reaction rates. researchgate.net These experiments have determined the kinetic parameters, including the activation enthalpies (ΔH≠) and activation entropies (ΔS≠), which characterize the energy barrier of the reaction. researchgate.netresearchgate.net
The activation parameters for the proton abstraction from 4-nitrophenyl[bis(ethylsulfonyl)]methane reveal significant details about the transition state. The negative entropies of activation suggest a more ordered structure in the transition state compared to the reactants, which is expected for a bimolecular reaction. researchgate.net
| Base | ΔH≠ (kJ mol⁻¹) | ΔS≠ (J mol⁻¹ K⁻¹) |
|---|---|---|
| TMG | 18.1 | -84.9 |
| TBD | 28.7 (or 18.1) | -14.3 (or -40.3) |
| MTBD | 40.0 (or 13.5) | -13.6 (or -62.3) |
Note: Discrepancies in reported values for TBD and MTBD exist across different studies. researchgate.netresearchgate.net
Prediction of Reaction Selectivity and Mechanism
Theoretical studies are instrumental in predicting reaction mechanisms and selectivity. For the deprotonation of C-acids derived from this compound, a multi-step mechanism is generally proposed. researchgate.netresearchgate.net This mechanism, particularly for the reaction of 4-nitrophenyl[bis(ethylsulfonyl)]methane with bases like TBD and MTBD in acetonitrile, involves the initial formation of a transition state complex, which then evolves into an ion-pair intermediate, and finally into free ions. researchgate.netresearchgate.net
The proposed mechanism can be summarized as: C-H + B ⇌ [TS] ⇌ [C⁻···HB⁺] ⇌ C⁻ + HB⁺ (where C-H is the carbon acid, B is the base, [TS] is the transition state, and [C⁻···HB⁺] is the ion-pair)
Computational modeling helps to visualize the structure of the transition state, which is crucial for understanding selectivity. For related sulfonyl-activated carbon acids, it has been noted that the transition state involves significant charge development. acs.org However, the delocalization of this negative charge into the activating groups (like a nitrophenyl group) may lag behind the actual proton transfer. This phenomenon, known as transition state imbalance, influences the intrinsic rate constant of the reaction. acs.org
The selectivity of the reaction, which in this case is the specific deprotonation of the central carbon atom, is governed by the high acidity of this proton. This acidity is a direct result of the strong electron-withdrawing nature of the two sulfonyl groups, which stabilize the resulting carbanion. researchgate.net Theoretical calculations of charge distribution in the carbanions of related (4-R-phenyl)this compound compounds confirm the delocalization of negative charge, which is a key factor in their stability and reactivity. acs.orgacs.org
Density Functional Theory (DFT) Studies on Reactivity Descriptors of this compound
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. mdpi.com By calculating various reactivity descriptors, DFT can predict the most likely sites for electrophilic and nucleophilic attack and provide a quantitative measure of a molecule's reactivity. researchgate.netmdpi.com
Fukui Functions and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). mdpi.com For this compound, the central methylene (CH₂) group is flanked by two powerful electron-withdrawing sulfonyl groups. This structure suggests that the HOMO would have significant contributions from the p-orbitals of the central carbon atom, making it the primary site for deprotonation (nucleophilic attack on a proton). The LUMO would likely be distributed across the sulfonyl groups, indicating their role in stabilizing the negative charge once the carbanion is formed.
Electrophilicity and Nucleophilicity Indices
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from a system. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to a change in electron configuration. |
| Global Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the electrophilic character of a molecule. |
For this compound, the strong electron-withdrawing sulfonyl groups are expected to lower the energy of the LUMO, leading to a relatively high electron affinity and electrophilicity index. This indicates the molecule's capacity to accept electron density and stabilize a negative charge, which is consistent with the acidity of its central protons. The carbanion formed upon deprotonation, conversely, would have a high-energy HOMO and be a strong nucleophile. This dual reactivity—acidity at the central carbon and the nucleophilicity of its conjugate base—is a hallmark of disulfonyl methanes. growingscience.com
Molecular Dynamics Simulations of this compound
Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. mdpi.com This method allows for the exploration of conformational changes, intermolecular interactions, and the behavior of molecules in different environments, such as in solution. olemiss.edu
Solvation Dynamics and Intermolecular Interactions
While specific MD simulations for this compound are not prominent in the literature, studies on the closely related bis(methylsulfonyl)methane (B157166) provide significant insights into its behavior in solution. researchgate.net A notable study used bis(methylsulfonyl)methane as an NMR probe to investigate solute-solvent interactions in various aqueous binary solvent mixtures, including those with dioxane, acetonitrile, and DMSO. researchgate.net
The chemical shift of the methylene protons in bis(methylsulfonyl)methane was found to be sensitive to the solvent composition, indicating specific interactions with the surrounding solvent molecules. researchgate.net In dioxane/water mixtures, for example, there is strong evidence for the preferential solvation of the molecule by the less polar organic cosolvent. researchgate.net This suggests that despite the polar sulfonyl groups, the molecule has significant nonpolar character that influences its solvation shell.
MD simulations could complement such experimental data by providing an atomistic view of the solvation process. Simulations would allow researchers to:
Map the three-dimensional structure of the solvation shell around this compound.
Quantify the strength and lifetime of intermolecular interactions, such as the weak C-H···O hydrogen bonds that are known to be important in the crystal packing of sulfones.
Analyze the dynamics of solvent molecules around the solute, revealing how the solute affects the local solvent structure and mobility.
These simulations would be crucial for understanding how the solvent influences the kinetics and thermodynamics of reactions involving this compound, such as the proton transfer reactions discussed previously. acs.orgresearchgate.net
Behavior in Condensed Phases and Interfaces
Computational and theoretical investigations into the behavior of this compound in condensed phases and at interfaces are limited in publicly available scientific literature. While extensive research exists for the analogous compound, bis(methylsulfonyl)methane, and for various other sulfone-containing materials, specific data concerning the crystal structure, phase transitions, and interfacial properties of this compound are not readily found.
Theoretical studies on related sulfone compounds often employ methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations to predict and understand their properties. These studies can provide insights into molecular geometry, intermolecular interactions, and the electronic structure that governs behavior in solid and liquid states. For instance, research on sulfone-based polymers and electrolytes highlights the role of the polar sulfonyl group (-SO₂-) in dictating physical properties. The strong dipole moment of this group is a key factor in intermolecular forces, influencing melting points, solubility, and interactions at material interfaces.
In the context of interfacial phenomena, studies on other small organic sulfones suggest that they can form structured boundary layers at electrode-electrolyte interfaces. This behavior is attributed to the adsorption of the polar sulfonyl groups onto the surface. Furthermore, the nature of the alkyl groups (e.g., methyl vs. ethyl) attached to the sulfonyl moieties has been shown to affect the hydrophilicity and orientation of the molecules at an interface. It is computationally predictable that the larger ethyl groups of this compound would impart different steric and electronic effects compared to its methyl counterpart, likely influencing its packing in the solid state and its behavior at interfaces, but specific computational models or experimental data for this compound are not available to substantiate this.
Due to the lack of specific research on this compound, no detailed research findings or data tables on its condensed phase or interfacial behavior can be presented.
Advanced Analytical Methodologies for Detection and Quantification of Bis Ethylsulfonyl Methane
Chromatographic Separation and Detection Strategies for Bis(ethylsulfonyl)methane in Complex Mixtures
Chromatography is a cornerstone for separating this compound from starting materials, byproducts, and other impurities. The choice of chromatographic technique depends on the sample matrix and the specific analytical goal.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the analysis of this compound due to the compound's polarity and thermal characteristics. researchgate.net A typical approach involves reversed-phase (RP) chromatography.
Method development for this compound would focus on optimizing separation from related substances. A C18 column is a common choice for the stationary phase, providing a non-polar surface for interaction. researchgate.netscielo.br The mobile phase often consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), run in either an isocratic or gradient elution mode to achieve optimal separation. scielo.brmdpi.com Given the polarity of this compound, a mobile phase with a higher percentage of the aqueous component may be required for adequate retention on a reversed-phase column. Detection is commonly achieved using a UV detector, as the sulfone group, while not a strong chromophore, allows for detection at low wavelengths, typically around 200-210 nm. scielo.brsielc.comsielc.com
Method validation is critical to ensure the reliability of the analytical results. jocpr.com This process involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. tennessee.edunih.gov
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. This is confirmed by analyzing blank samples and spiked samples containing potential impurities.
Linearity: A linear relationship between the concentration of this compound and the detector response is established over a defined range. researchgate.netscielo.br
Accuracy: Determined by recovery studies, where a known amount of pure this compound is added to a sample matrix and the recovery percentage is calculated. tennessee.edu
Precision: Assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels by analyzing multiple preparations of a homogeneous sample. tennessee.edu
Robustness: The method's reliability is tested by making small, deliberate variations in parameters like mobile phase composition, flow rate, and column temperature. jocpr.com
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 40°C) jocpr.com |
| Injection Volume | 10-20 µL |
| Detector | UV at 210 nm scielo.br |
| Internal Standard | Methomyl (example) researchgate.netscielo.br |
Gas Chromatography (GC) for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography (GC) is challenging. Dialkyl sulfones are generally high-boiling liquids or solids with high thermal stability, but their polarity can lead to poor peak shape and interactions with the GC column. thieme-connect.de Furthermore, some sulfone compounds can be thermally unstable in the hot GC injection port. mdpi.comacs.org Studies on poly(arylene sulfone)s show thermal degradation occurs at temperatures above 350-400°C, involving the cleavage of sulfone groups. researchgate.netmdpi.com
To overcome these challenges, derivatization is often employed to convert the analyte into a more volatile and less polar form suitable for GC analysis. sigmaaldrich.com While specific derivatization methods for this compound are not widely documented, general approaches for compounds with active methylene (B1212753) groups or related functionalities could be adapted. For instance, silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to derivatize polar functional groups. sigmaaldrich.com However, the acidic nature of the C-H bond in the methylene bridge of this compound might require different derivatization strategies, such as alkylation. sues.edu.cnresearchgate.net
After successful derivatization, a standard GC-FID (Flame Ionization Detector) or GC-MS (Mass Spectrometry) system can be used for analysis. acs.orgnih.gov The GC method would require optimization of the temperature program, carrier gas flow rate, and injector/detector temperatures to ensure efficient separation and detection of the derivatized analyte. acs.org
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) presents a powerful alternative to both HPLC and GC for the analysis of polar compounds like this compound. southampton.ac.uk SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. shimadzu.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to HPLC. lcms.cz
For polar analytes, a polar organic solvent (modifier), such as methanol, is added to the CO2 mobile phase to increase its elution strength. shimadzu.comlcms.cz The separation of highly polar compounds, which may be challenging by reversed-phase HPLC, can often be achieved efficiently with SFC. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com Water can even be used as an additive to the modifier to help elute very polar compounds. americanpharmaceuticalreview.com This makes SFC particularly suitable for analyzing this compound without the need for derivatization.
Method development in SFC involves optimizing the mobile phase composition (percentage of modifier), back pressure, temperature, and stationary phase chemistry. shimadzu.com Various column chemistries are available for SFC, and screening different columns is a common strategy to find the optimal separation conditions. shimadzu.com Detection can be performed with standard HPLC detectors like UV-Vis and Mass Spectrometry (MS), making SFC a versatile and high-throughput technique. lcms.czamericanpharmaceuticalreview.com
Quantitative Spectroscopic Methods for this compound Analysis
Spectroscopic methods provide a direct means of quantifying this compound, often without the need for chromatographic separation, making them valuable for purity assessment and concentration determination in simple mixtures.
UV-Vis Spectrophotometric Quantification in Solution
UV-Vis spectrophotometry can be used for the quantification of this compound in solution, provided no other components in the mixture absorb at the chosen analytical wavelength. The sulfonyl functional group itself is a chromophore, although its absorption maximum (λmax) is typically in the far UV region, often around 200 nm. sielc.com
The procedure involves preparing a series of standard solutions of known concentrations of this compound in a suitable UV-transparent solvent (e.g., acetonitrile, water). nih.gov A calibration curve is constructed by plotting the absorbance at the λmax versus the concentration. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following Beer-Lambert Law. While simple and rapid, this method's applicability is limited by its lack of specificity; any impurity with significant UV absorbance at the analytical wavelength will interfere with the measurement. nih.gov
Quantitative NMR Spectroscopy for Purity and Concentration Determination
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary method for determining the purity of organic compounds, including this compound, with high accuracy and precision. mdpi.comusp.org Unlike chromatographic methods, qNMR can provide a direct measurement of purity without the need for a reference standard of the analyte itself; instead, a certified internal standard of unrelated structure is used. usp.orgacanthusresearch.com
The principle of qNMR relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal. acanthusresearch.com To perform a qNMR assay, a precisely weighed amount of the this compound sample and a precisely weighed amount of a high-purity internal standard (e.g., dimethyl sulfone, maleic acid) are dissolved in a deuterated solvent (e.g., DMSO-d6). acanthusresearch.combipm.orghpc-standards.com
The ¹H NMR spectrum is then acquired under specific, optimized conditions to ensure accurate integration. mdpi.com Key parameters include a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant nuclei between scans. mdpi.com The purity of this compound can be calculated using the following equation, comparing the integral of a specific analyte signal (e.g., the methylene protons of the -CH2- bridge or the methyl protons of the -CH3 groups) to the integral of a signal from the internal standard.
Table 2: Illustrative Proton (¹H) NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) (Illustrative) | Multiplicity | Integration |
| CH₃-CH₂-SO₂ | ~1.3 | Triplet | 6H |
| CH₃-CH ₂-SO₂ | ~3.2 | Quartet | 4H |
| SO₂-CH ₂-SO₂ | ~4.5 | Singlet | 2H |
Note: Actual chemical shifts may vary depending on the solvent and instrument.
The qNMR method offers a significant advantage as it is a primary ratio method, and its accuracy is traceable to the International System of Units (SI) through the use of certified reference materials for the internal standard. mdpi.combipm.org It is an absolute method that does not suffer from the response factor differences that can affect chromatographic techniques. acanthusresearch.com
Hyphenated Techniques for the Trace Analysis of this compound
The detection and quantification of this compound, particularly at trace levels in complex matrices, necessitate analytical methods with high sensitivity and selectivity. Hyphenated techniques, which couple a separation method with a detection technique, are exceptionally well-suited for this purpose. nih.gov These methods effectively separate the analyte of interest from matrix interferences before its identification and quantification, thereby enhancing the reliability of the results. nih.govresearchgate.net
LC-MS/MS and GC-MS for High Sensitivity and Selectivity
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques for the trace analysis of a wide range of organic compounds, including sulfones. researchgate.nethelsinki.fichromatographyonline.com The choice between LC-MS/MS and GC-MS largely depends on the physicochemical properties of the analyte, such as its volatility, thermal stability, and polarity. chromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a preferred technique for volatile and thermally stable compounds. chromatographyonline.com For this compound, analysis would involve injection into a heated port to ensure volatilization, separation on a capillary column, and subsequent detection by a mass spectrometer. The selection of the column's stationary phase is critical for achieving good chromatographic resolution. For sulfone compounds, columns with varying polarities, such as a DB-5 (nonpolar) or a DB-17 (mid-polar), are often employed. vscht.cz
In a study on the analysis of 2,2-bis(ethylsulfonyl)propane, a structurally similar compound, GC-MS analysis was successfully performed using a Thermo Trace 1300GC coupled with a Thermo TSQ 800 Triple Quadrupole MS. nih.gov The temperature program is a key parameter that needs optimization to ensure efficient separation. vscht.czacs.org For instance, a typical program might start at a lower temperature, ramp up to a higher temperature to elute the compound, and then hold for a period to ensure all components exit the column. vscht.cznih.gov
For detection, the mass spectrometer can be operated in various modes. Electron Ionization (EI) is a common mode that generates a characteristic fragmentation pattern, which serves as a fingerprint for identification by comparing it to spectral libraries. For enhanced sensitivity and selectivity, especially in complex matrices, Negative Ion Chemical Ionization (NICI) can be utilized. vscht.czacs.org Methane (B114726) is often used as the reagent gas in NICI mode for the analysis of methylsulfonyl metabolites. vscht.czacs.org Furthermore, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode or Multiple Reaction Monitoring (MRM) mode, as in tandem mass spectrometry (MS/MS), significantly improves the signal-to-noise ratio and lowers the limits of detection (LOD) and quantification (LOQ). helsinki.fivscht.cz A study on sulfur mustard metabolites utilized GC-MS-MS with positive chemical ionization, demonstrating LODs as low as 0.25 ng/mL for a related sulfonyl compound. oup.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the primary technique for non-volatile, thermally labile, or highly polar analytes that are not amenable to GC analysis. chromatographyonline.com this compound, being a polar sulfone, is a suitable candidate for LC-MS/MS analysis. Reversed-phase liquid chromatography (RPLC) is the most common separation mode, typically using a C18 column. nih.gov The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. chromatographyonline.comresearchgate.net A gradient elution program, where the proportion of the organic solvent is increased over time, is commonly used to separate analytes with different polarities. researchgate.net
Electrospray Ionization (ESI) is a widely used ionization source for LC-MS/MS as it is a soft ionization technique that typically produces a prominent protonated molecule [M+H]⁺ or other adduct ions, which can then be selected for fragmentation in the tandem mass spectrometer. nih.gov The MRM mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. helsinki.finih.gov This approach has been successfully used for the trace-level quantification of genotoxic impurities like alkyl methanesulfonates in active pharmaceutical ingredients, achieving LOQs in the sub-µg/g range. nih.gov
Table 1: Exemplary GC-MS and LC-MS/MS Parameters for the Analysis of Sulfone Compounds
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Analyte Class | Volatile & Thermally Stable Sulfones | Non-volatile & Thermally Labile/Polar Sulfones |
| Separation Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) oup.com | Zorbax Rx C8 (250 mm x 4.6 mm, 5 µm) researchgate.net or Zorbax SB C18 (150 x 4.6 mm, 3.5 µm) nih.gov |
| Mobile Phase | Carrier Gas: Helium acs.org | A: 0.01 M Ammonium Acetate; B: Methanol/Acetonitrile nih.govresearchgate.net |
| Injection Mode | Splitless vscht.czacs.org | Direct Liquid Injection chromatographyonline.com |
| Ionization Source | Electron Ionization (EI), Negative Ion Chemical Ionization (NICI) vscht.czacs.org | Electrospray Ionization (ESI) nih.gov |
| Detection Mode | Full Scan, Selected Ion Monitoring (SIM), MS/MS vscht.czacs.orgoup.com | Multiple Reaction Monitoring (MRM) nih.gov |
| Exemplary Application | Analysis of methylsulfonyl PCBs and sulfur mustard metabolites. acs.orgoup.com | Determination of alkyl methanesulfonates and paratoluene sulfonates in drug substances. researchgate.net |
Development of Electrochemical and Sensor Technologies for this compound
Electrochemical methods offer an alternative and often complementary approach to chromatographic techniques. They are known for being cost-effective, rapid, and amenable to miniaturization for portable, on-site analysis. nih.govmdpi.com
Voltammetric Methods for Electrochemical Characterization
Voltammetric techniques involve applying a varying potential to an electrode and measuring the resulting current, which is proportional to the concentration of the electroactive analyte. nih.gov These methods can be used for the electrochemical characterization and quantification of organosulfur compounds. sci-hub.seresearchgate.net Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are commonly employed. nih.gov
For sulfones, which can be electrochemically active, voltammetry can be used to study their oxidation or reduction behavior. researchgate.net For instance, solid-state voltammetry of immobilized microparticles (VIMP) has been applied to discriminate between different organosulfur compounds, including thiophenes, sulfides, sulfoxides, and sulfones. sci-hub.seresearchgate.net This technique involves immobilizing solid particles of the sample onto a paraffin-impregnated graphite (B72142) electrode and recording the voltammetric response in an appropriate electrolyte, such as an aqueous acid solution. researchgate.net The oxidation peaks observed can be ascribed to the transformation of sulfone groups. researchgate.net
The development of a voltammetric method for this compound would involve:
Selection of a suitable working electrode: Glassy carbon electrodes (GCE), often modified with nanomaterials to enhance sensitivity and selectivity, are a common choice. chemmethod.com
Optimization of the supporting electrolyte: The pH and composition of the electrolyte can significantly influence the electrochemical response. chemmethod.com
Characterization of the electrochemical behavior: Cyclic voltammetry would be used to investigate the oxidation/reduction potentials and the nature of the electrode processes.
Development of a quantitative method: DPV or SWV are often used for quantification due to their higher sensitivity and better resolution compared to CV. mdpi.com These methods can achieve low detection limits, often in the nanomolar range for some organic compounds. chemmethod.com
Table 2: Overview of Voltammetric Techniques for Organic Compound Analysis
| Technique | Principle | Typical Application for Organic Compounds | Potential for this compound Analysis |
| Cyclic Voltammetry (CV) | The potential is swept linearly in both forward and reverse directions. nih.gov | Characterization of redox mechanisms, determining formal potentials. nih.gov | Investigating the electrochemical activity (oxidation/reduction potentials) of the sulfonyl groups. |
| Differential Pulse Voltammetry (DPV) | A series of regular voltage pulses is superimposed on a linear potential sweep. mdpi.com | Quantitative trace analysis with enhanced sensitivity and resolution. mdpi.com | High-sensitivity quantification in various matrices. |
| Square Wave Voltammetry (SWV) | A square-wave potential waveform is applied to the electrode. chemmethod.com | Rapid and sensitive quantitative analysis. chemmethod.com | Fast screening and quantification with low detection limits. |
| Voltammetry of Immobilized Microparticles (VIMP) | Solid sample microparticles are mechanically transferred to an electrode surface. sci-hub.seresearchgate.net | Qualitative and semi-quantitative analysis of solid organic compounds. sci-hub.se | "Fingerprinting" and characterizing solid this compound. |
Design of Chemo-Sensors for this compound Detection
Chemical sensors, or chemosensors, are devices that transform a chemical interaction into an analytically useful signal. The design of a chemosensor for this compound would require a molecular recognition element that can selectively bind to the target analyte and a transducer that converts this binding event into a measurable signal (e.g., optical or electrochemical). researchgate.netresearchgate.net
While specific chemosensors for this compound are not widely reported, the principles for their design can be drawn from sensors developed for other sulfur-containing compounds or functional groups. researchgate.net For an electrochemical sensor, the electrode surface would be modified with a material that has an affinity for the sulfonyl groups. This could involve:
Molecularly Imprinted Polymers (MIPs): Creating a polymer matrix with cavities specifically shaped to bind this compound.
Nanomaterial-Based Sensors: Utilizing materials like carbon nanotubes or graphene functionalized with specific chemical groups that can interact with the analyte. mdpi.com These materials offer a high surface area and excellent electrical conductivity, which can significantly enhance the sensor's performance. mdpi.com
Coordination Chemistry: Designing metal complexes that can selectively coordinate with the oxygen atoms of the sulfonyl groups, leading to a change in the electrochemical properties of the complex. researchgate.net
The transducer would then detect the change caused by the binding. For example, in an amperometric sensor, the binding might catalyze an electrochemical reaction or block electron transfer, leading to a change in current. The development of such sensors represents a promising area for creating portable and real-time monitoring devices for this compound. mdpi.comnih.gov
Historical Context and Evolution of Research on Bis Ethylsulfonyl Methane
Chronology of Discovery and Initial Investigations of Sulfonyl-Stabilized Methane (B114726) Derivatives
The initial exploration into sulfonyl-stabilized methane derivatives was driven by fundamental interest in the principles of C-H acidity. Early organic chemists noted that the sulfonyl group, much like nitro and carbonyl groups, could stabilize an adjacent carbanion. This stabilization arises from a combination of inductive electron withdrawal by the electronegative oxygen and sulfur atoms and the potential for delocalization of the negative charge into the sulfonyl groups.
Research demonstrated that placing two sulfonyl groups on a single methane carbon atom created a class of relatively strong carbon acids. rsc.org Studies on aryl-substituted bis(ethylsulfonyl)methane derivatives, for instance, revealed pKₐ values in the range of 10–12 in aqueous solutions, highlighting their acidic nature. rsc.org These early thermodynamic and kinetic investigations confirmed that these molecules readily donate a proton from the central carbon to form a stable, sulfonyl-stabilized carbanion. rsc.orgcdnsciencepub.com This discovery established bis(sulfonyl)methanes as important substrates for studying proton transfer reactions and carbanion chemistry. cdnsciencepub.com
Development of Synthetic Methodologies for this compound from Early Reports to Modern Techniques
The synthetic routes to this compound and its analogues have evolved from straightforward, classical methods to more refined techniques.
Classical Methods: The most traditional and widely used synthesis involves a two-step process. First, the corresponding thioether, bis(ethylthio)methane (B14574), is prepared. This is typically followed by oxidation of the thioether to the disulfone. chemdad.comosti.govresearchgate.net Common oxidizing agents for this transformation include hydrogen peroxide, often in an acetic acid medium, or potassium permanganate. chemdad.comresearchgate.netguidechem.com This oxidation pathway remains a reliable and fundamental approach for accessing a wide range of symmetric geminal disulfones.
Modern Techniques: While the classical oxidation route is robust, the broader field of sulfone synthesis has seen the introduction of more advanced methodologies. These include transition-metal-catalyzed cross-coupling reactions that allow for the direct formation of C-S bonds, bypassing traditional oxidation steps and improving atom economy. Although specific applications of these cutting-edge methods for the direct synthesis of this compound are not extensively documented, they represent the modern trajectory of sulfone chemistry. Another developed method involves the reaction of the sodium salt of a bis(alkylsulfonyl)methane with an N-(alkylsulfanyl)phthalimide to generate bis(organosulfanyl)bis(organosulfonyl)methanes. thieme-connect.de
Table 1: Synthetic Methodologies for Bis(sulfonyl)methanes
| Method | Description | Reagents | Reference |
|---|---|---|---|
| Thioether Oxidation | A two-step process involving the preparation of a bis(alkylthio)methane followed by its oxidation to the corresponding disulfone. | Ethanethiol (B150549), Dichloromethane (B109758), Base, then H₂O₂ or KMnO₄ | chemdad.comresearchgate.net |
| Sulfanylation of Disulfone Salts | Reaction of a pre-formed bis(sulfonyl)methane salt with a sulfenylating agent. | Bis(organosulfonyl)methane, NaOEt, N-(Alkylsulfanyl)phthalimide | thieme-connect.de |
Trajectory of Reactivity Studies and Mechanistic Understanding of this compound
The reactivity of this compound is dominated by the acidity of its central methylene (B1212753) protons. The resulting carbanion is a versatile nucleophile used in various carbon-carbon bond-forming reactions. researchgate.net
Deprotonation and Carbanion Formation: The compound behaves as a Brønsted acid and is readily deprotonated by strong bases. growingscience.com Extensive kinetic and mechanistic studies have been performed on aryl-substituted derivatives of this compound to understand the dynamics of this proton transfer. rsc.orgresearchgate.net Using techniques like the temperature-jump method, researchers have measured the rates of proton abstraction by strong organic bases such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD). researchgate.netresearchgate.net These studies revealed that the deprotonation rates are very high, occurring in the microsecond range. rsc.org
The mechanism of this proton transfer is complex, proceeding through a transition state complex to form an ion-pair, which can then dissociate into free ions. researchgate.netresearchgate.net The intrinsic rates of deprotonation are significantly lower than for "normal" acids of similar pKₐ, which indicates a partial delocalization of the negative charge in the carbanion, a process that involves structural reorganization. rsc.org
Table 2: Kinetic Data for Proton Abstraction from 4-Nitrophenyl[bis(ethylsulfonyl)]methane in Acetonitrile (B52724)
| Base | Rate Constant (kH) at 25°C (dm³mol⁻¹s⁻¹) | Enthalpy of Activation (ΔH≠) (kJmol⁻¹) | Entropy of Activation (ΔS≠) (Jmol⁻¹K⁻¹) | Reference |
|---|---|---|---|---|
| TBD | 3.55 x 10⁷ | 18.1 | -40.3 | researchgate.net |
| MTBD | 1.64 x 10⁷ | 13.5 | -62.3 | researchgate.net |
Reactivity of the Carbanion: Once formed, the bis(ethylsulfonyl)methanide anion is a key intermediate. Foundational studies on the analogous bis(methylsulfonyl)methane (B157166) demonstrated its utility in alkylation reactions. researchgate.netacs.org The carbanion can act as a nucleophile in Michael additions to α,β-unsaturated compounds and participate in various other condensation and substitution reactions. Structural studies of related α-sulfonyl carbanions show that the carbanionic carbon is planar, and the negative charge is delocalized onto the sulfonyl oxygen atoms, which interact significantly with the counterion. cdnsciencepub.comresearchgate.net
Emergence of Applications for this compound in Contemporary Organic and Materials Chemistry
The unique properties of the geminal disulfone functional group have led to its application in several areas of chemistry.
Medicinal Chemistry: A significant application of geminal disulfones is in medicinal chemistry, where they serve as non-hydrolyzable isosteres or mimics of other functional groups. nih.gov For example, a series of geminal disulfones have been designed and synthesized as neutral, nonhydrolyzable analogues of chicoric acids, leading to the discovery of compounds with moderate to high inhibition of HIV-1 integrase. ucdavis.eduacs.org In this context, the bis(sulfonyl)methane core provides a stable scaffold with the correct electronic and steric properties to interact with biological targets.
Organic Synthesis: In organic synthesis, this compound and its analogues are valuable building blocks. The stabilized carbanion generated from their deprotonation can be used in a variety of C-C bond-forming reactions. researchgate.net For example, they can serve as pronucleophiles in catalytic asymmetric Michael additions, providing access to chiral molecules with high enantioselectivity.
Materials Chemistry: In materials science, the sulfonyl group is a key component in high-performance polymers like poly(arylene ether sulfone)s due to its thermal and chemical stability. mdpi.com While direct applications of this compound itself in polymers are less common, related bis(sulfonyl) compounds, such as bis(vinylsulfonyl)methane, are used as effective cross-linkers to enhance the mechanical properties of hydrogels and other polymers. The fundamental chemistry of this compound informs the design of these more complex, functionalized monomers.
Influence of Theoretical Chemistry on the Understanding of this compound Reactivity
Theoretical and computational chemistry have become indispensable tools for elucidating the structure and reactivity of molecules like this compound. aip.org These methods provide insights that are often difficult or impossible to obtain through experimental means alone.
Acidity and Carbanion Structure: Density functional theory (DFT) and ab initio calculations have been used extensively to study the C-H acidity of organosulfur compounds. researchgate.netresearchgate.net These studies confirm the experimental trend that acidity increases in the order of sulfides < sulfoxides < sulfones. researchgate.netresearchgate.net Computational models can dissect the factors contributing to this acidity, such as inductive effects, polarization, and resonance stabilization of the conjugate base. researchgate.net For sulfonyl-stabilized carbanions, theoretical work has explored the geometry of the anion, confirming a planar structure at the carbanionic center and analyzing the distribution of negative charge. researchgate.netuoguelph.ca
Reaction Mechanisms: Computational modeling provides direct information about the structure and energetics of transition states, which is crucial for understanding reaction mechanisms and selectivity. nih.gov For the proton transfer reactions of this compound derivatives, theoretical calculations can model the transition state complex and ion-pair intermediates proposed from experimental kinetic data. researchgate.netresearchgate.net Furthermore, molecular dynamics simulations are used to study the structure and dynamics of related complex systems, such as ionic liquids based on bis(sulfonyl)imide anions, providing insights into ion coordination and transport properties that are governed by the sulfonyl groups. aip.org Calorimetric and computational studies on related sulfones have also helped to quantify the destabilizing electrostatic repulsions that can influence conformational preferences and reactivity. acs.org
Future Research Directions and Unexplored Avenues for Bis Ethylsulfonyl Methane
Novel Synthetic Routes and Green Chemistry Approaches for Bis(ethylsulfonyl)methane Production
The development of novel and sustainable methods for synthesizing this compound is a key area of future research. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. acs.org Green chemistry approaches aim to mitigate these issues by focusing on principles such as waste prevention, atom economy, and the use of renewable feedstocks. unep.org
Future investigations will likely explore catalytic systems that can facilitate the synthesis of this compound and its derivatives under milder conditions. nih.gov The use of alternative energy sources, such as ultrasound, to drive these reactions is also a promising avenue. mdpi.com A significant challenge lies in developing processes that are not only environmentally friendly but also economically viable for large-scale production. alignedproject.eu
| Attribute | Description |
| CAS Number | 1750-62-5 aksci.com |
| Molecular Formula | C3H8O4S2 nih.gov |
| Molecular Weight | 172.21 g/mol iucr.org |
| IUPAC Name | bis(methylsulfonyl)methane (B157166) nih.gov |
Expanding the Scope of Reactivity of this compound: New Transformations and Catalytic Cycles
This compound's reactivity is a fertile ground for further exploration. The presence of the methylene (B1212753) bridge activated by two sulfonyl groups makes it a valuable C-H acid, capable of participating in a variety of bond-forming reactions. researchgate.net Future research will likely focus on uncovering new transformations and developing novel catalytic cycles that leverage this reactivity.
One area of interest is the development of transition-metal-catalyzed reactions that can functionalize the central carbon atom with a wider range of substituents. mdpi.com This could lead to the synthesis of a diverse library of derivatives with unique chemical and physical properties. Furthermore, investigating the role of this compound and its derivatives as ligands in catalysis could open up new avenues in organometallic chemistry. acs.org
Advanced Material Applications of this compound Derivatives with Tailored Properties
The unique structural and electronic properties of this compound make it an attractive building block for advanced materials. Derivatives of this compound could find applications in various fields, from electronics to polymer science. For instance, incorporating this compound moieties into polymer backbones could enhance their thermal stability and mechanical properties.
Future research could focus on designing and synthesizing derivatives with specific, tailored properties. For example, the introduction of chromophoric or electroactive groups could lead to the development of novel materials for organic light-emitting diodes (OLEDs) or smart windows. idu.ac.id The ability to form stable networks through hydrogen bonding also suggests potential applications in the design of crystalline materials and metal-organic frameworks. researchgate.net
Integration of this compound in Automated Synthesis and Flow Chemistry Platforms
The integration of this compound into automated synthesis and flow chemistry platforms represents a significant step towards more efficient and reproducible chemical production. rsc.org Flow chemistry, in particular, offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the ability to perform reactions that are difficult to control in a batch setup. acs.org
Future research will focus on developing robust and scalable flow processes for the synthesis and functionalization of this compound. tuwien.at This will involve optimizing reaction conditions, developing in-line purification techniques, and integrating real-time monitoring to ensure product quality. researchgate.net The digitization of these synthetic recipes will allow for their easy transfer and implementation in different laboratories, accelerating the pace of discovery. rsc.org
Exploration of Stereoselective Transformations Involving this compound
The development of stereoselective transformations involving this compound is a crucial area for future research, particularly for applications in medicinal chemistry and materials science where chirality plays a critical role. While the parent molecule is achiral, its derivatives can possess stereocenters, and controlling their configuration is essential for obtaining materials with desired properties.
Future efforts will likely focus on the design and application of chiral catalysts to control the stereochemical outcome of reactions involving this compound. nih.govmaynoothuniversity.ie This includes the enantioselective functionalization of the central methylene group and the diastereoselective synthesis of more complex structures. The development of chiral bis-sulfoxide ligands derived from similar structures has already shown promise in asymmetric catalysis. acs.org
Challenges and Opportunities in this compound Research in the Context of Sustainable Chemistry
The pursuit of research on this compound is intrinsically linked to the principles of sustainable chemistry. uva.nl A primary challenge is the development of manufacturing processes that are both economically viable and environmentally benign. alignedproject.eu This includes minimizing waste, reducing energy consumption, and utilizing renewable resources. unep.org
However, these challenges also present significant opportunities. The development of green synthetic routes could lead to more cost-effective production methods in the long run. mdpi.com Furthermore, the unique properties of this compound and its derivatives could enable the development of more sustainable technologies, such as more efficient electronic devices or biodegradable materials. The transition to a bio-based economy will require innovative chemical solutions, and this compound could play a role in this shift. uva.nl
Interdisciplinary Research Foci for this compound
The future of this compound research lies in fostering interdisciplinary collaborations. The complex challenges and diverse potential applications of this compound necessitate a multifaceted approach that draws on expertise from various fields.
Key interdisciplinary research areas include:
Medicinal Chemistry and Biochemistry: Investigating the biological activities of this compound derivatives could lead to the discovery of new therapeutic agents. solubilityofthings.comjmi.ac.in
Materials Science and Engineering: Collaborations between chemists and materials scientists are crucial for developing advanced materials with tailored properties for applications in electronics, optics, and polymer science. idu.ac.idmit.edu
Chemical Engineering and Process Chemistry: The development of scalable and sustainable manufacturing processes for this compound and its derivatives will require the expertise of chemical engineers. rsc.orgresearchgate.net
By bringing together researchers from these and other disciplines, the scientific community can accelerate the pace of innovation and unlock the full potential of this versatile chemical compound.
Q & A
Q. What are the established synthetic routes for Bis(ethylsulfonyl)methane, and what analytical techniques are critical for verifying its purity and structure?
this compound is synthesized via nucleophilic substitution reactions between ethylsulfonyl groups and methane precursors. Key steps include controlling reaction temperature (typically 60–80°C) and using anhydrous conditions to avoid hydrolysis byproducts. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while high-performance liquid chromatography (HPLC) with UV detection ensures purity (>98%) by quantifying residual solvents or unreacted intermediates . Gas chromatography-mass spectrometry (GC-MS) may further validate molecular weight and fragmentation patterns.
Q. How do the thermal stability and solubility properties of this compound influence experimental design in organic synthesis?
this compound exhibits moderate thermal stability (decomposition onset ~180°C), necessitating reaction temperatures below this threshold to prevent degradation. Its limited solubility in polar solvents (e.g., water) but high solubility in dimethyl sulfoxide (DMSO) or dichloromethane (DCM) guides solvent selection for reactions. For example, DCM is preferred for coupling reactions to avoid side reactions with protic solvents. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are recommended for stability profiling .
Advanced Research Questions
Q. What mechanistic insights explain the stereospecific rearrangement of this compound in Knoevenagel condensations, and how can competing pathways be controlled?
In the presence of piperidine catalysts, this compound undergoes an abnormal Knoevenagel pathway due to its strong electron-withdrawing sulfonyl groups, which stabilize enolate intermediates. This contrasts with traditional aldehydes, where α,β-unsaturated ketones form. Mechanistic studies using deuterium labeling and kinetic isotope effects (KIEs) reveal that steric hindrance at the methane carbon directs regioselectivity. Computational modeling (DFT) further predicts transition-state geometries, aiding in optimizing base catalysts (e.g., DBU vs. piperidine) to suppress undesired pathways .
Q. How can discrepancies in spectroscopic data for this compound complexes with nitrogen-donor ligands be resolved?
Contradictions in UV-Vis and IR spectra of complexes (e.g., with 7-methyl-1,5,7-triazabicyclodecane) often arise from solvent polarity or ligand-to-metal charge transfer (LMCT) variations. To address this, researchers should standardize solvent systems (e.g., acetonitrile vs. THF) and employ X-ray crystallography for unambiguous structural confirmation. For example, Huczyński et al. resolved conflicting FTIR data by correlating carbonyl stretching frequencies (1650–1700 cm⁻¹) with crystallographic bond lengths, identifying protonation states as a key variable .
Q. What strategies are effective in designing meta-analyses for this compound’s reactivity across heterogeneous reaction systems?
Systematic reviews require defining inclusion criteria (e.g., peer-reviewed studies with quantified yield data) and addressing heterogeneity via subgroup analysis (e.g., solvent polarity, catalyst type). Tools like RevMan or STATA enable random-effects models to pool data, while funnel plots assess publication bias. For instance, combining kinetic data from Friedel-Crafts alkylation and nucleophilic substitutions reveals solvent-dependent activation energies (ΔG‡), with DMSO systems favoring lower barriers .
Methodological Guidance
Q. How should researchers design experiments to evaluate the impact of substituent effects on this compound’s electronic properties?
- Hypothesis: Electron-withdrawing substituents (e.g., nitro groups) enhance sulfonyl group polarization, increasing electrophilicity.
- Experimental Design:
Q. What statistical approaches are recommended for reconciling contradictory results in catalytic applications of this compound?
Multivariate regression models can isolate variables (e.g., catalyst loading, temperature) contributing to yield discrepancies. For example, a Plackett-Burman design identifies significant factors in palladium-catalyzed cross-couplings, while ANOVA tests differentiate batch-to-batch variability from systemic errors. Sensitivity analysis further prioritizes parameters for optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
